Mechanism of action for Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine in drug discovery
A Note to the Reader: Extensive searches for "Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine" in scientific literature and patent databases have not yielded any specific information regarding its mechanism of action or it...
Author: BenchChem Technical Support Team. Date: April 2026
A Note to the Reader: Extensive searches for "Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine" in scientific literature and patent databases have not yielded any specific information regarding its mechanism of action or its application in drug discovery. The compound is available from chemical suppliers, but its biological activity and potential therapeutic targets remain uncharacterized in the public domain.
Therefore, this document serves as a speculative guide, outlining a hypothetical mechanism of action and a corresponding drug discovery workflow. This framework is designed to be illustrative of the rigorous scientific process that would be applied to a novel compound of interest. The proposed target and mechanism are based on the structural features of Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine, which bears some resemblance to known pharmacophores, but are not based on any existing data for this specific molecule.
Hypothetical Therapeutic Area: Neuropathic Pain
For the purpose of this guide, we will hypothesize that Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine, hereafter referred to as "Compound X," is being investigated as a potential therapeutic agent for neuropathic pain. This condition is characterized by chronic pain caused by damage or disease affecting the somatosensory nervous system.
Proposed Mechanism of Action: Selective Sigma-1 Receptor Antagonism
We will speculate that Compound X acts as a selective antagonist of the Sigma-1 receptor (σ1R). The σ1R is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a variety of cellular functions, including the modulation of ion channels, G-protein coupled receptors, and intracellular calcium signaling. Its role in the pathophysiology of neuropathic pain is an area of active research, with evidence suggesting that σ1R antagonists can have analgesic effects.
Signaling Pathway of a Hypothetical Sigma-1 Receptor Antagonist
Caption: Hypothetical mechanism of Compound X as a Sigma-1 receptor antagonist leading to an analgesic effect.
Experimental Workflow for Target Validation and Compound Characterization
The following sections detail a hypothetical experimental workflow to validate the proposed mechanism of action for Compound X.
In Vitro Target Engagement and Selectivity Profiling
The initial step is to determine if Compound X directly binds to the σ1R and to assess its selectivity against other relevant receptors.
Experimental Protocol: Radioligand Binding Assay
Preparation of Membranes: Prepare cell membrane fractions from a cell line overexpressing the human σ1R (e.g., HEK293 cells).
Radioligand: Use a known high-affinity σ1R radioligand, such as -pentazocine.
Competition Assay: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of Compound X.
Separation: Separate the bound and free radioligand using vacuum filtration.
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
Data Analysis: Determine the half-maximal inhibitory concentration (IC₅₀) of Compound X, which is the concentration that displaces 50% of the radioligand. This is then used to calculate the binding affinity (Ki).
Data Presentation:
Compound
σ1R Ki (nM)
σ2R Ki (nM)
MOP Ki (nM)
Compound X
50
>10,000
>10,000
Reference Antagonist
10
>5,000
>8,000
This is example data and does not reflect actual experimental results.
Cellular Functional Assays
To determine if Compound X acts as an antagonist, functional assays are necessary. A common method is to measure its effect on σ1R-mediated modulation of ion channel activity.
Cell Culture: Use a cell line co-expressing the σ1R and a relevant ion channel (e.g., KV1.4 potassium channels) in a neuronal cell line (e.g., PC12 cells).
Electrophysiology Rig: Use a whole-cell patch-clamp setup to measure ion channel currents.
Baseline Measurement: Record the baseline current of the ion channel.
Agonist Application: Apply a known σ1R agonist (e.g., PRE-084) and observe the modulation of the ion channel current.
Compound X Application: Pre-incubate the cells with varying concentrations of Compound X before applying the σ1R agonist.
Data Analysis: Determine the concentration of Compound X required to inhibit the agonist-induced modulation of the ion channel current.
In Vivo Efficacy Studies
The analgesic effects of Compound X would then be evaluated in a relevant animal model of neuropathic pain.
Experimental Protocol: Chronic Constriction Injury (CCI) Model in Rats
Model Induction: Surgically induce a chronic constriction injury to the sciatic nerve of adult male Sprague-Dawley rats.
Behavioral Testing: Assess pain-related behaviors, such as mechanical allodynia (paw withdrawal threshold to a mechanical stimulus) and thermal hyperalgesia (paw withdrawal latency to a heat stimulus).
Compound Administration: Administer Compound X via an appropriate route (e.g., intraperitoneal injection) at various doses.
Data Collection: Measure the changes in pain-related behaviors at different time points after compound administration.
Data Analysis: Compare the paw withdrawal thresholds and latencies between the vehicle-treated and Compound X-treated groups.
Data Presentation:
Treatment Group
Dose (mg/kg)
Paw Withdrawal Threshold (g)
Vehicle
-
2.5 ± 0.3
Compound X
10
8.2 ± 0.7
Compound X
30
12.5 ± 1.1
Positive Control
-
13.1 ± 0.9
This is example data and does not reflect actual experimental results.
Workflow Diagram
Caption: A simplified workflow for the initial characterization of a novel compound.
Conclusion
While the mechanism of action for Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine is currently unknown, this guide provides a speculative yet structured approach to its potential investigation as a drug candidate. The outlined workflow, from initial target engagement studies to in vivo efficacy models, represents a standard and rigorous pathway in modern drug discovery. Should this compound or its analogs ever become a focus of research, a systematic approach like the one described would be crucial in elucidating its true pharmacological profile and therapeutic potential.
References
As there is no specific literature for "Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine" in drug discovery, the following are representative authoritative sources for the techniques and concepts discussed in this hypothetical guide.
Sigma-1 Receptor as a Therapeutic Target. Nature Reviews Drug Discovery. [Link]
Radioligand Binding Assays: A Practical Guide. Current Protocols in Pharmacology. [Link]
The Chronic Constriction Injury (CCI) Model of Neuropathic Pain: A Technical Guide. Journal of Visualized Experiments. [Link]
Exploratory
X-ray crystal structure analysis of Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine derivatives
An In-Depth Technical Guide to the X-ray Crystal Structure Analysis of Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine Derivatives Executive Summary The precise three-dimensional atomic arrangement of a molecule is fundame...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the X-ray Crystal Structure Analysis of Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine Derivatives
Executive Summary
The precise three-dimensional atomic arrangement of a molecule is fundamental to its function, a principle that lies at the heart of modern drug discovery and development. Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine derivatives represent a class of compounds with significant potential in medicinal chemistry, owing to the combination of a flexible, chiral tetrahydrofuran (THF) scaffold and a secondary amine group—both common pharmacophores.[1] Understanding their exact stereochemistry, conformational preferences, and intermolecular interactions is not merely an academic exercise; it is a critical requirement for rational drug design, patent protection, and regulatory approval.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the application of single-crystal X-ray diffraction (SCXRD) to this specific class of molecules.[2] Moving beyond a simple recitation of steps, this document provides an in-depth exploration of the entire crystallographic workflow, from the initial, often challenging, crystallization to the final stages of structure validation and interpretation. We delve into the causality behind experimental choices, offering field-proven insights into optimizing each stage of the process. The protocols described herein are designed as self-validating systems, embedding quality control and critical analysis at every step to ensure the generation of a trustworthy and defensible structural model.[3][4]
Chapter 1: The Structural Imperative: Why Crystallography Matters for Tetrahydrofuran Amine Derivatives
In structure-based drug design, a molecule's 3D structure provides the blueprint for understanding its interaction with biological targets.[5] For derivatives of isopropyl-(tetrahydro-furan-2-ylmethyl)-amine, several structural features are of paramount importance:
Absolute Stereochemistry: The molecule contains at least one stereocenter at the C2 position of the THF ring. As biological systems are inherently chiral, different enantiomers can have dramatically different pharmacological activities, with one being therapeutic and the other inactive or even harmful.[6] X-ray crystallography is the gold standard for unambiguously determining the absolute configuration.
Conformational Landscape: The five-membered tetrahydrofuran ring is not planar and can adopt various "puckered" conformations, such as envelope or twist forms.[7] The specific conformation adopted can significantly influence how the molecule fits into a protein's binding pocket. Analyzing crystal structure data, often with the aid of resources like the Cambridge Structural Database (CSD), provides invaluable information on these low-energy, preferred conformations.[7][8]
Intermolecular Interactions: The secondary amine provides a hydrogen bond donor, while the furan oxygen acts as an acceptor. These interactions are pivotal in both crystal packing and binding to a target receptor. A crystal structure reveals the precise geometry of these interactions, guiding the design of analogues with improved binding affinity and physical properties.
The primary challenge in analyzing these molecules lies in their conformational flexibility and the basicity of the amine group, which can complicate crystallization. This guide directly addresses these challenges, providing a strategic framework for success.
Chapter 2: The Foundation of Analysis: Growing High-Quality Single Crystals
The adage "garbage in, garbage out" is acutely true in crystallography; the quality of the final structure is fundamentally limited by the quality of the initial crystal. A single crystal is a solid in which the constituent molecules are packed in a highly ordered, repeating three-dimensional pattern.[9]
Causality in Crystallization: The Pursuit of Order
Crystallization is a process of thermodynamic self-assembly. The goal is to create conditions where the lowest energy state for the molecules is this ordered lattice rather than a disordered solution, oil, or amorphous solid. This requires slow, controlled changes in solubility to give molecules sufficient time to orient themselves correctly. A minimum purity of 80-90% for the starting material is strongly recommended to avoid having impurities disrupt the lattice formation.[10]
For amine-containing compounds, a crucial initial decision is whether to crystallize the free base or a salt form. Protonated amines, such as hydrochloride salts, often exhibit stronger and more predictable hydrogen bonding interactions (N⁺-H···Cl⁻), leading to a more robust and ordered crystal lattice.[10][11] This strategy is frequently employed to overcome crystallization difficulties with the neutral form.
Free Base: Ensure the compound is pure (>90%) and dry.
Salt Formation: Dissolve the amine in a suitable solvent (e.g., acetonitrile, ethanol). Add one equivalent of a solution of an acid (e.g., HCl in diethyl ether) dropwise. Collect the resulting precipitate, which can then be used for crystallization screening.[11]
Solvent Selection:
Place a few milligrams of the compound in a small test tube.
Add a potential solvent dropwise. A good solvent will dissolve the compound when heated but not at room temperature.[12] Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetonitrile, methanol, water).
Screening Techniques:
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation. Loosely cover the vial (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment.[10] This is often the simplest and most effective starting point.
Vapor Diffusion: Place a concentrated drop of your compound solution on a cover slip. Invert and seal this slip over a well containing a solvent in which your compound is less soluble (the "precipitant"). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of your compound, promoting crystallization.
Solvent Layering: Carefully layer a solvent in which the compound is soluble on top of a denser, miscible "anti-solvent" in which it is insoluble. Crystals may form at the interface over time.
Incubation and Observation:
Place experiments in a stable environment (e.g., a quiet cupboard or refrigerator to slow down the process).
Check periodically over days or weeks with a microscope for the appearance of small, clear objects with sharp edges, which are indicative of single crystals.
Chapter 3: Illuminating the Molecule: X-ray Diffraction Data Collection
Once a suitable crystal is obtained, the next step is to measure how it diffracts X-rays. This process is performed on a single-crystal X-ray diffractometer, which consists of an X-ray source, a goniometer to orient the crystal, and a detector to record the diffraction pattern.[2][13]
The Logic of Data Collection
The crystal is rotated in the X-ray beam, and a series of images of the diffraction pattern is collected.[14] The goal is to capture a complete and redundant set of diffraction spots (reflections), whose positions relate to the unit cell dimensions of the crystal and whose intensities contain the information about the atomic arrangement within that unit cell. Data is almost universally collected at cryogenic temperatures (around 100 K) to minimize atomic thermal motion and mitigate radiation damage to the crystal.[15]
Experimental Protocol 2: From Crystal to Raw Data
Crystal Selection and Mounting: Under a microscope, select a crystal with sharp edges and no visible cracks or defects. The ideal size for a conventional laboratory source is typically 0.1-0.3 mm in each dimension. Secure the crystal to a mount (e.g., a nylon loop) using a cryoprotectant oil.
Cryo-cooling: Immediately plunge the mounted crystal into a stream of cold nitrogen gas (typically 100 K) on the diffractometer. This "flash cooling" prevents the formation of ice crystals and protects the sample.
Unit Cell Determination: Collect a few initial images to locate strong reflections. The diffractometer software uses the positions of these reflections to determine the dimensions and symmetry of the crystal's unit cell.
Data Collection Strategy: Based on the unit cell symmetry, the software calculates an optimal strategy to measure all unique reflections with sufficient redundancy. This involves a series of "scans" where the crystal is rotated through a specific angular range while the detector collects images. Key parameters include exposure time per frame and scan width.
Data Integration and Scaling: After collection, the raw images are processed.[14] The software identifies the diffraction spots on each image, measures their intensities, and applies various corrections (e.g., for absorption). The individual measurements are then scaled and merged into a single reflection file containing a list of Miller indices (h,k,l) and their corresponding intensities and standard uncertainties.
Visualization: The Crystallographic Workflow
Caption: The overall workflow from a pure compound to a final, validated crystal structure model.
Chapter 4: Deciphering the Blueprint: Structure Solution and Refinement
With a processed reflection file, the next stage is to convert the diffraction intensities into a 3D atomic model. This is a two-part computational process: structure solution and structure refinement.[13]
Solving the Phase Problem
The diffraction data provides the intensities (related to the amplitude) of the diffracted waves, but the phase information is lost. This is the "phase problem" of crystallography. For small molecules like our target derivatives, this is routinely solved using "Direct Methods," which use statistical relationships between the intensities to derive initial phase estimates.[3] Software like SHELXT can often solve the structure automatically from the processed data.[16]
The Iterative Nature of Refinement
The initial model from direct methods is a good first approximation, but it must be improved. Structure refinement is the process of iteratively adjusting the parameters of the atomic model (atomic coordinates, occupancy, and displacement parameters) to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.[17][18] This is typically done using a non-linear least-squares algorithm.
Experimental Protocol 3: A Standard Refinement Cycle
This protocol is typically performed using integrated software suites like Olex2 or WinGX, which provide a graphical interface for refinement programs like SHELXL.[16][17]
Initial Model: Import the results from the structure solution program. This will typically show most or all of the non-hydrogen atoms.
Atom Assignment: Correctly identify and label the C, N, and O atoms based on chemical sense and the electron density map.
Isotropic Refinement: Perform several cycles of least-squares refinement where the thermal motion of each atom is modeled as a simple sphere (isotropic).
Anisotropic Refinement: Once the model is stable, refine the non-hydrogen atoms anisotropically, modeling their thermal motion as ellipsoids. This is a more accurate representation and a key indicator of a good quality model.
Hydrogen Atom Placement: Hydrogen atoms scatter X-rays very weakly and can be difficult to locate directly.[19] They are typically placed in calculated geometric positions and refined using a "riding model," where their position is tied to the heavy atom they are bonded to.
Analysis of Difference Map: After each refinement cycle, inspect the residual electron density map (the "difference map"). Large positive or negative peaks indicate errors in the model, such as missing atoms or incorrect assignments. The map should be largely featureless for a well-refined structure.
Convergence: Continue the refinement cycles until the model parameters no longer change significantly.
Visualization: The Refinement Cycle
Caption: The iterative cycle of refining a crystal structure model against experimental data.
Chapter 5: The Seal of Quality: Structure Validation
A refined crystallographic model is incomplete without rigorous validation.[3] Validation is a critical process that assesses the quality of the model against both the experimental data and established principles of chemical structure. It ensures that the final structure is a chemically and physically sensible representation of the molecule.[4]
Key Validation Metrics
Validation is typically performed using software like PLATON, which is integrated into the International Union of Crystallography's checkCIF service.[3] This generates a report with a series of ALERTS that highlight potential issues.
Data-to-Model Fit:
R1: The residual factor, or R-factor, is a measure of the agreement between the observed structure factor amplitudes and those calculated from the model. Values below 5% (0.05) are generally considered very good for small molecules.
wR2: A weighted R-factor based on intensities. It is typically higher than R1.
Goodness of Fit (GooF): Should be close to 1.0. A value significantly different from 1.0 may indicate an incorrect model or improper weighting of the data.
Stereochemical Plausibility:
Bond Lengths and Angles: These should fall within expected ranges for the given atom types. The CSD is the ultimate reference for these values.[7][20]
Anisotropic Displacement Parameters (ADPs): These thermal ellipsoids should be of reasonable shape and size. Non-positive definite ADPs are a serious red flag.
Conformational Analysis: For the tetrahydrofuran ring, its conformation should be analyzed and compared to known examples. Tools like Mogul, which is part of the CSD suite, are excellent for this.[7]
Data Presentation: Example Crystallographic Table
The final results of a crystal structure analysis are summarized in a standardized table within the Crystallographic Information File (CIF).
Parameter
Value (Hypothetical Example)
Rationale for Importance
Chemical Formula
C12 H25 N O
Defines the molecular composition.
Formula Weight
199.34
Derived from the formula.
Crystal System
Orthorhombic
Describes the basic symmetry of the unit cell.
Space Group
P2₁2₁2₁
Defines the specific symmetry operations within the unit cell; critical for chiral molecules.
A primary indicator of the quality of the fit between model and data.
wR2 (all data)
0.0892
A secondary indicator of the fit quality.
Goodness-of-Fit (GooF)
1.054
Should be close to 1.0 for a well-refined model.[3]
Absolute Structure Parameter (Flack)
0.02(4)
A value close to zero confirms the correct absolute stereochemistry.
Largest Diff. Peak and Hole (e.Å⁻³)
0.21 and -0.25
The residual electron density; should be low and featureless.
Chapter 6: The Final Analysis: Extracting Chemical Insight
The ultimate goal of a structure determination is not the model itself, but the chemical and biological insights it provides.
Absolute Structure: For chiral molecules like the isopropyl-(tetrahydro-furan-2-ylmethyl)-amine derivatives, confirming the absolute configuration is paramount. The Flack parameter is a key value refined against the diffraction data; a value close to zero with a small error provides high confidence in the assigned stereochemistry.
Conformational Details: The precise torsion angles defining the pucker of the THF ring and the orientation of the isopropyl and amine substituents can be measured. This provides a low-energy "snapshot" of the molecule's conformational space, which is invaluable for computational modeling and understanding receptor binding.
Crystal Packing and Interactions: Analyzing the arrangement of molecules in the crystal reveals the key intermolecular forces, particularly hydrogen bonds involving the N-H group and the furan oxygen. Understanding these interactions can inform strategies for designing crystalline forms with desirable physical properties, such as stability and solubility, which is a key concern in drug development.[21]
By following the rigorous, self-validating workflow outlined in this guide, researchers can confidently generate high-quality crystal structures of isopropyl-(tetrahydro-furan-2-ylmethyl)-amine derivatives, unlocking the precise three-dimensional information essential for advancing modern drug discovery programs.
References
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]
Rup-Jacques, Y., & Minor, W. (2014). X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 9(3), 259-273. [Link]
Cooper, R. (2013). Recent advances in small molecule refinement. International Union of Crystallography. [Link]
University of Montana. Small Molecule X-Ray Diffraction Facility. Center for Biomolecular Structure and Dynamics. [Link]
Minor, W., et al. (2016). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. [Link]
Lecomte, C. (n.d.). Guide for crystallization. University of Lorraine. [Link]
Chen, J., et al. (2022). A Robust Crystal Structure Prediction Method to Support Small Molecule Drug Development with Large Scale Validation and Prospective Studies. ChemRxiv. [Link]
Watkin, D. (2012). Structure refinement: Some background theory and practical strategies. ResearchGate. [Link]
Robbins, D. W., & Knowles, R. R. (2020). Light-Driven Crystallization-Induced Dynamic Resolution of Amines. Journal of the American Chemical Society, 142(30), 12943-12948. [Link]
Bruno, I. J., et al. (2012). Validating and Understanding Ring Conformations Using Small Molecule Crystallographic Data. Journal of Chemical Information and Modeling, 52(4), 1113-1122. [Link]
Wang, X., et al. (2017). New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science, 3(6), 544-551. [Link]
Jørgensen, M. R. V., et al. (2021). Benchmarking crystal structure refinement: A systematic study on Hirshfeld atom refinement. The Journal of Chemical Physics, 155(10), 104104. [Link]
Falvello, L. R. (n.d.). SMALL-MOLECULE STRUCTURES WITH LARGE-MOLECULE PROBLEMS. IUCr. [Link]
Matsumoto, T., et al. (2021). Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED. RSC Advances, 11(62), 39351-39358. [Link]
Belov, F., et al. (2023). Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions. Reaction Chemistry & Engineering, 8(5), 1146-1155. [Link]
Owen, R. L. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 56-60. [Link]
University of Toronto. (n.d.). SOP: CRYSTALLIZATION. Chemistry Department. [Link]
Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13335-13342. [Link]
Excillum. (n.d.). Small molecule crystallography. Excillum AB. [Link]
University of Virginia. (n.d.). Resources | Single-Crystal X-ray Diffraction. OpenScholar. [Link]
Clark, K. M., et al. (2021). Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples. Frontiers in Molecular Biosciences, 8, 705915. [Link]
Creative Biostructure. (2024). Common Problems in Protein X-ray Crystallography and How to Solve Them. Creative Biostructure. [Link]
CCDC. (n.d.). The Largest Curated Crystal Structure Database. The Cambridge Crystallographic Data Centre. [Link]
National Open Access Monitor, Ireland. (n.d.). CCDC 903851: Experimental Crystal Structure Determination. National Open Access Monitor. [Link]
Smart, O. S., et al. (2018). Validation of ligands in macromolecular structures determined by X-ray crystallography. Acta Crystallographica Section D: Structural Biology, 74(3), 215-226. [Link]
Artigas, P., et al. (2005). Discovery of new tetracyclic tetrahydrofuran derivatives as potential broad-spectrum psychotropic agents. Journal of Medicinal Chemistry, 48(8), 2845-2856. [Link]
A Comprehensive Technical Guide to the Pharmacokinetic Profiling of Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine Based Compounds
This guide provides a detailed framework for the comprehensive pharmacokinetic (PK) profiling of novel chemical entities based on the Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine scaffold. It is intended for researchers...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a detailed framework for the comprehensive pharmacokinetic (PK) profiling of novel chemical entities based on the Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine scaffold. It is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of this compound class. The methodologies outlined herein are grounded in established scientific principles and align with the expectations of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]
Introduction: Understanding the Core Moiety and its PK Implications
The Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine structure presents several key features that warrant careful consideration during pharmacokinetic profiling. The presence of a secondary amine introduces a center for potential metabolism and influences the compound's physicochemical properties, such as its basicity (pKa) and lipophilicity (logP).[4] These parameters, in turn, govern its absorption, distribution, metabolism, and excretion (ADME) profile.[5][6][7] Furthermore, the tetrahydrofuran ring, while generally considered metabolically stable, can undergo oxidation, potentially leading to the formation of reactive metabolites, a critical aspect to investigate from a safety perspective.[8]
This guide will systematically detail the in vitro and in vivo studies necessary to construct a robust PK profile for this class of compounds, enabling informed decision-making throughout the drug discovery and development process.[9]
The Strategic Approach to Pharmacokinetic Profiling
A tiered and integrated approach to pharmacokinetic profiling is essential for efficiency and scientific rigor. The process begins with a suite of in vitro assays to provide an early assessment of the compound's ADME properties.[10][11] Favorable in vitro data then justifies the progression to more resource-intensive in vivo studies in animal models.[12][13]
Caption: Tiered approach to pharmacokinetic profiling.
In Vitro Pharmacokinetic Profiling: The Foundation
In vitro ADME assays are fundamental for the early characterization of drug candidates, offering insights into their potential in vivo behavior.[9][10]
Physicochemical Characterization
A thorough understanding of the fundamental physicochemical properties of the Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine based compounds is a prerequisite for all subsequent ADME studies.
Parameter
Experimental Method
Rationale
Aqueous Solubility
Shake-flask method or kinetic solubility assay
Determines the maximum dissolved concentration, impacting absorption and formulation.
Lipophilicity (LogD)
Shake-flask method (octanol/water partitioning)
Influences membrane permeability, plasma protein binding, and volume of distribution.[4]
pKa
Potentiometric titration or UV-spectrophotometry
Determines the ionization state at physiological pH, affecting solubility, permeability, and potential for lysosomal trapping.
Metabolic Stability Assessment
The metabolic stability of a compound provides an early indication of its likely in vivo clearance and half-life.
Protocol: Metabolic Stability in Liver Microsomes
Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
Incubation: Incubate the test compound (typically at 1 µM) with pooled human or rodent liver microsomes in the presence of NADPH (a necessary cofactor for CYP450 enzymes) at 37°C.[14]
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant for the remaining parent compound using LC-MS/MS.
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time to determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).
Cytochrome P450 (CYP450) Interaction Studies
It is crucial to assess the potential of the compound to be a substrate, inhibitor, or inducer of major CYP450 enzymes to predict drug-drug interactions (DDIs).[15][16]
CYP450 Inhibition:
This assay determines if the compound inhibits the activity of major CYP450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).
Protocol: CYP450 Inhibition Assay (Fluorometric)
Incubation: Pre-incubate the test compound at various concentrations with human liver microsomes and a specific fluorogenic probe substrate for each CYP isoform.
Initiation: Initiate the reaction by adding NADPH.
Measurement: Monitor the formation of the fluorescent metabolite over time using a plate reader.
Data Analysis: Calculate the IC50 value (the concentration of the test compound that causes 50% inhibition of enzyme activity).
CYP450 Induction:
This assay evaluates if the compound can increase the expression of CYP450 enzymes, which could lead to decreased efficacy of co-administered drugs.
Protocol: CYP450 Induction in Cultured Human Hepatocytes
Cell Culture: Culture fresh or cryopreserved human hepatocytes.
Treatment: Treat the hepatocytes with the test compound at various concentrations for 48-72 hours. Include a positive control (e.g., rifampicin for CYP3A4).
Analysis: Measure the induction of CYP enzyme activity using probe substrates or quantify the increase in CYP mRNA levels using qRT-PCR.
Plasma Protein Binding
The extent of binding to plasma proteins influences the unbound fraction of the drug, which is available to exert its pharmacological effect and be cleared.[4]
Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
Preparation: Add the test compound to plasma from the desired species (human, rat, mouse).
Dialysis: Place the plasma sample in the sample chamber of a RED device and buffer in the buffer chamber, separated by a semi-permeable membrane.
Equilibration: Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
Analysis: Measure the concentration of the test compound in both the plasma and buffer chambers using LC-MS/MS.
Calculation: Calculate the fraction unbound (fu) of the compound.
Membrane Permeability
Permeability assays predict the extent of intestinal absorption of orally administered drugs.[14]
Membrane Preparation: Coat a filter plate with a lipid-infused artificial membrane.
Dosing: Add the test compound to a donor compartment.
Incubation: Place the filter plate onto an acceptor plate containing buffer and incubate.
Analysis: After the incubation period, measure the concentration of the compound in both the donor and acceptor compartments.
Calculation: Determine the permeability coefficient (Pe).
For compounds that may be substrates for transporters, a Caco-2 cell permeability assay is recommended to assess active transport and efflux.[14]
Caption: Workflow for in vitro ADME assessment.
In Vivo Pharmacokinetic Studies: The Whole-Organism Perspective
In vivo studies are essential to understand how the compound behaves in a complete biological system.[13]
Single-Dose Pharmacokinetic Study in Rodents
This initial in vivo study provides key pharmacokinetic parameters.
Protocol: Intravenous (IV) and Oral (PO) Dosing in Rats
Animal Model: Use male Sprague-Dawley rats (or another appropriate rodent model).
Dosing: Administer the test compound as a single IV bolus (e.g., 1 mg/kg) and a single oral gavage (e.g., 10 mg/kg). The dose for a PK study should be non-toxic.[12]
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.
Plasma Preparation: Centrifuge the blood samples to obtain plasma.
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key PK parameters.[13]
Parameter
Description
Cmax
Maximum observed plasma concentration
Tmax
Time to reach Cmax
AUC
Area under the plasma concentration-time curve
CL
Clearance
Vdss
Volume of distribution at steady state
t½
Terminal half-life
F%
Bioavailability (calculated from IV and PO data)
Metabolite Identification
Identifying the major metabolites of the compound is crucial for understanding its clearance pathways and for assessing the safety of the metabolites.
Protocol: In Vivo Metabolite Identification
Sample Collection: Collect plasma, urine, and feces from the animals in the single-dose PK study.
Sample Preparation: Process the samples to concentrate potential metabolites.
Analysis: Analyze the samples using high-resolution LC-MS/MS to identify the mass of potential metabolites.
Structural Elucidation: Use tandem mass spectrometry (MS/MS) to fragment the potential metabolites and elucidate their structures. Pay close attention to potential oxidation of the tetrahydrofuran ring.[8]
Data Integration and Human PK Prediction
The ultimate goal of preclinical pharmacokinetic profiling is to predict the compound's behavior in humans. Physiologically-based pharmacokinetic (PBPK) modeling can integrate the in vitro and in vivo data to simulate human pharmacokinetics and predict potential drug-drug interactions.[17]
Conclusion
A systematic and thorough pharmacokinetic profiling as outlined in this guide is essential for the successful development of any new chemical entity, including those based on the Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine scaffold. By understanding the ADME properties of these compounds early in the discovery process, researchers can prioritize candidates with favorable drug-like properties, increasing the likelihood of clinical success.
References
Guideline on the Investigation of Drug Interactions. European Medicines Agency. [Link][1][18][19]
In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. U.S. Food and Drug Administration. [Link][2][20]
Investigation of drug interactions - Scientific guideline. European Medicines Agency. [Link][3]
A summary of the current drug interaction guidance from the European Medicines Agency and considerations of future updates. PubMed. [Link][17]
Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. PMC. [Link][15]
In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Federal Register. [Link][2]
January 2020 US FDA In Vitro DDI Guidance. Evotec. [Link][16]
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link][12]
In Vitro ADME Assays and Services. Charles River Laboratories. [Link][21]
In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. [Link][14]
In Vivo Pharmacokinetic (PK) Studies. Selvita. [Link][13]
Pharmacokinetics of a series of 6-chloro-2,3,4,5-tetrahydro-3-substituted-1H- 3-benzazepines in rats. Determination of quantitative structure-pharmacokinetic relationships. PubMed. [Link][4]
Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PMC. [Link][8]
Application Note: High-Yield Synthesis of Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine via STAB-Mediated Reductive Amination
Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Development Scientists. Introduction and Strategic Rationale Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine (CAS 5064-46-0) is a versatile, ster...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Development Scientists.
Introduction and Strategic Rationale
Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine (CAS 5064-46-0) is a versatile, sterically hindered secondary amine utilized as a foundational building block in the synthesis of pharmaceutical libraries and agrochemical active ingredients[1][2].
To synthesize this compound efficiently, the most robust and scalable approach is the direct reductive amination of tetrahydrofurfurylamine with acetone. While traditional reductive aminations rely on sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation, the use of Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) has become the gold standard. STAB is favored because it is exceptionally mild, non-toxic compared to cyanoborohydride, and highly selective, preventing the premature reduction of the carbonyl species before imine formation[3][4].
Mechanistic Causality
The reaction relies on the initial condensation of the primary amine (tetrahydrofurfurylamine) with the ketone (acetone) to form a transient iminium ion intermediate. Because acetone is a ketone, the formation of the iminium ion is slower than with aldehydes; therefore, the addition of a weak acid catalyst—typically glacial acetic acid (AcOH)—is strictly required to accelerate the condensation[3][4]. STAB is uniquely stable in weakly acidic environments, allowing it to selectively transfer a hydride to the electrophilic iminium carbon, yielding the target secondary amine without over-alkylation[3][4].
Reaction Pathway Visualization
Fig 1: STAB-mediated reductive amination pathway for Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine.
Quantitative Data & Reagent Specifications
To ensure a self-validating system, the stoichiometry is designed with a slight excess of the ketone and the reducing agent to drive the reaction to completion. 1,2-Dichloroethane (DCE) is selected as the solvent because STAB exhibits optimal solubility and reaction kinetics in DCE compared to THF or DCM[3][4].
This methodology is adapted from the foundational procedures established by Abdel-Magid et al. for the direct reductive amination of ketones[3][4].
Phase 1: Reaction Setup and Iminium Formation
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon) to prevent moisture from degrading the STAB reagent.
Substrate Addition: Inject 30.0 mL of anhydrous 1,2-Dichloroethane (DCE) into the flask. Add 1.01 g (10.0 mmol) of tetrahydrofurfurylamine.
Catalyst & Ketone Addition: Add 0.87 g (15.0 mmol) of acetone, followed immediately by 0.60 g (10.0 mmol) of glacial acetic acid.
Pre-stirring (Optional but Recommended): Allow the mixture to stir at room temperature (20–25 °C) for 15–30 minutes. Insight: While direct addition of STAB is often successful, pre-stirring allows the sterically hindered iminium ion to form, increasing the overall yield and reducing the consumption of STAB by ambient moisture.
Phase 2: Hydride Reduction
STAB Addition: Cool the reaction mixture slightly using a water bath (approx. 15 °C) to control any mild exotherm. Add 2.97 g (14.0 mmol) of NaBH(OAc)₃ portion-wise over 5 minutes.
Reaction Monitoring: Remove the water bath and allow the reaction to stir at room temperature under a nitrogen atmosphere for 12–24 hours.
Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Ninhydrin stain. The primary amine starting material will show a distinct color change (typically purple/pink), which will disappear as it is converted to the secondary amine product.
Phase 3: Quenching and Workup
Quenching: Once TLC indicates complete consumption of the starting amine, carefully quench the reaction by adding 30 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃). Insight: This step neutralizes the acetic acid and safely decomposes any unreacted STAB, releasing mild CO₂ gas. Stir vigorously for 15 minutes until effervescence ceases.
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (2 × 20 mL).
Washing & Drying: Combine the organic layers and wash with 20 mL of brine (saturated NaCl). Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄). Filter the drying agent.
Concentration: Remove the volatile solvents (DCM and DCE) under reduced pressure using a rotary evaporator to yield the crude Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine as a pale yellow oil.
Phase 4: Purification
Distillation: Due to the compound's relatively low boiling point (68 °C at 12 Torr[5]), vacuum distillation is the preferred method for obtaining high-purity material (>95%). Alternatively, an acid-base extraction can be performed to separate the basic amine from non-basic impurities before final concentration.
References
[3] PubMed (NIH). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1)." J Org Chem. 1996 May 31;61(11):3849-3862. Available at:[Link]
[4] ACS Publications. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1." The Journal of Organic Chemistry. Available at:[Link]
The Versatile Building Block: Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine in Modern Organic Synthesis
Introduction: Unveiling a Privileged Scaffold for Drug Discovery and Beyond In the landscape of modern medicinal chemistry and organic synthesis, the quest for novel molecular scaffolds that impart desirable physicochemi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unveiling a Privileged Scaffold for Drug Discovery and Beyond
In the landscape of modern medicinal chemistry and organic synthesis, the quest for novel molecular scaffolds that impart desirable physicochemical properties and biological activity is relentless. The tetrahydrofuran (THF) moiety, a saturated five-membered oxygen-containing heterocycle, has emerged as a "privileged" structural motif, frequently incorporated into biologically active molecules to enhance properties such as solubility and metabolic stability. When functionalized with an amino group, specifically as tetrahydrofuran-2-ylmethylamine, it provides a versatile handle for the construction of a diverse array of chemical entities. This guide focuses on a particularly valuable derivative: Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine . The introduction of an isopropyl group on the nitrogen atom strikes a balance between steric bulk and lipophilicity, offering unique properties as a building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This document provides a comprehensive overview of its synthesis, characterization, and key applications, complete with detailed, field-proven protocols.
Part 1: Synthesis and Characterization
The most efficient and widely applicable method for the synthesis of Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine is through the reductive amination of tetrahydrofurfurylamine with acetone. This method is favored for its high selectivity, mild reaction conditions, and the commercial availability of the starting materials.
Protocol 1: Synthesis via Reductive Amination
This protocol details the synthesis of Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine using sodium triacetoxyborohydride as the reducing agent, a reagent known for its high selectivity for iminium ions over carbonyls.[1][2][3]
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Rotary evaporator
Standard laboratory glassware
Procedure:
To a solution of tetrahydrofurfurylamine (1.0 eq) in dichloromethane (DCM) (0.2 M), add acetone (1.2 eq).
Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford the pure Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine.
Characterization Data
The structural confirmation of the synthesized Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine is achieved through a combination of spectroscopic techniques.
Table 1: Expected Spectroscopic Data
Technique
Expected Features
¹H NMR
Signals corresponding to the isopropyl group (a doublet and a septet), the tetrahydrofuran ring protons, and the methylene bridge protons. The chemical shifts will be influenced by the solvent used.[4]
¹³C NMR
Resonances for the two distinct carbons of the isopropyl group, the four carbons of the tetrahydrofuran ring, and the methylene bridge carbon.[4]
A molecular ion peak corresponding to the molecular weight of the compound (C₈H₁₇NO, MW: 143.23 g/mol ).
Part 2: Application Notes and Protocols
Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine serves as a versatile building block in a variety of organic transformations. Its secondary amine functionality allows for its use in amide bond formations, while the overall structure can act as a ligand in metal-catalyzed reactions.
Application Note 1: Amide Bond Formation
The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry.[5][6][] Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine can be readily coupled with a wide range of carboxylic acids to generate the corresponding amides.
Protocol 2: HATU-Mediated Amide Coupling
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient coupling reagent.[8]
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
Add Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine (1.1 eq) to the reaction mixture.
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
The crude amide can be purified by flash column chromatography.
Application Note 2: Ligand in Metal-Catalyzed Cross-Coupling Reactions
Nitrogen-containing compounds, including secondary amines, can serve as effective ligands in transition metal-catalyzed cross-coupling reactions. The nitrogen atom can coordinate to the metal center, influencing its electronic properties and reactivity. While specific applications of Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine as a ligand are not extensively documented, its structural features suggest potential utility in this area. The following is a general protocol that can be adapted for screening its efficacy in a model C-N cross-coupling reaction.
Protocol 3: Screening as a Ligand in a Model Buchwald-Hartwig Amination
This protocol outlines a general procedure to test the effectiveness of Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine as a ligand in a palladium-catalyzed C-N cross-coupling reaction.
Logical Relationship for Ligand Screening:
The interplay of components in a catalytic cycle.
Materials:
Aryl bromide (e.g., bromobenzene) (1.0 eq)
Primary or secondary amine (e.g., morpholine) (1.2 eq)
Standard Schlenk line or glovebox techniques for handling air-sensitive reagents
Procedure:
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (2 mol%), Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine (4-8 mol%), and NaOtBu (1.4 eq) to a Schlenk tube.
Add anhydrous toluene, followed by the aryl bromide (1.0 eq) and the amine (1.2 eq).
Seal the Schlenk tube and heat the reaction mixture at 80-110 °C for 12-24 hours.
Monitor the reaction progress by GC-MS or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
Concentrate the filtrate and analyze the crude product to determine the conversion and yield, thereby assessing the efficacy of the amine as a ligand.
Conclusion
Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine is a readily accessible and highly versatile building block for organic synthesis. Its synthesis via reductive amination is straightforward and high-yielding. The presence of both a secondary amine and a tetrahydrofuran ring makes it a valuable component in the construction of complex molecules, particularly in the fields of medicinal and materials chemistry. The protocols provided herein offer a solid foundation for researchers to utilize this compound in their synthetic endeavors.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. [Link]
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]
University of California, Irvine. (n.d.). Tables For Organic Structure Analysis. [Link]
Google Patents. (n.d.). CN103965055A - Synthesis method of isopropyl amine.
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]
Topic: Reductive Amination Methods to Produce Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Reductive amination stands as a cornerstone in synthetic organic chemistry for the formation of carbon-nitrogen bonds, offering...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Reductive amination stands as a cornerstone in synthetic organic chemistry for the formation of carbon-nitrogen bonds, offering a highly controlled and efficient route to primary, secondary, and tertiary amines.[1] This application note provides a comprehensive technical guide on the synthesis of a specific secondary amine, Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine, via reductive amination. We will explore multiple field-proven methodologies, delving into the mechanistic rationale behind procedural choices and offering detailed, step-by-step protocols suitable for research and development settings. The methods discussed include the use of specialized hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃), the classic two-step approach with sodium borohydride (NaBH₄), and green, scalable catalytic hydrogenation techniques. This guide is designed to equip researchers with the foundational knowledge and practical protocols to successfully synthesize the target compound and adapt these methods for other amine syntheses.
Introduction: The Strategic Advantage of Reductive Amination
The synthesis of amines is fundamental in the development of pharmaceuticals, agrochemicals, and fine chemicals. While methods like the direct alkylation of amines with alkyl halides exist, they are often plagued by a lack of control, leading to multiple alkylations and a complex mixture of products.[2] Reductive amination, also known as reductive alkylation, circumvents this issue by converting a carbonyl group and an amine into an intermediate imine or iminium ion, which is subsequently reduced to form the desired amine.[3] This process is one of the most convenient and straightforward methods for amine synthesis, often proceeding in a one-pot fashion under mild conditions with high functional group compatibility.[4][5]
The core transformation involves two key steps:
Imine/Iminium Ion Formation: A nucleophilic amine attacks a carbonyl compound (an aldehyde or ketone) to form a hemiaminal, which then reversibly loses a water molecule to yield an imine (from a primary amine) or an iminium ion.[3]
Reduction: The C=N double bond of the imine or iminium ion is reduced to a C-N single bond using a suitable reducing agent.[2]
This guide focuses on the synthesis of Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine, a molecule incorporating the valuable tetrahydrofuran (THF) scaffold. Two primary retrosynthetic pathways can be envisioned:
Route A (preferred): Tetrahydrofurfurylamine (a primary amine) reacts with acetone (a ketone).
Route B: Tetrahydrofuran-2-carbaldehyde (an aldehyde) reacts with isopropylamine (a primary amine).
Both routes are viable; however, this note will primarily detail protocols based on Route A, as it exemplifies the common task of modifying a primary amine with a simple, symmetric ketone.
Caption: General Synthetic Scheme (Route A).
Mechanistic Underpinnings: Controlling the Reaction
The success of a reductive amination hinges on the selective reduction of the imine/iminium ion in the presence of the starting carbonyl compound. The choice of reducing agent is therefore critical. The reaction proceeds via the mechanism illustrated below. Mildly acidic conditions (pH 4-5) are often optimal as they facilitate the dehydration of the hemiaminal to the imine without significantly protonating the starting amine, which would render it non-nucleophilic.[2]
Caption: The core mechanism of reductive amination.
Detailed Application Protocols
Three distinct, reliable methods for the synthesis of Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine are presented below. The choice of method depends on available reagents, scale, and desired selectivity.
Protocol 1: One-Pot Synthesis Using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Scientific Rationale: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, ideal for one-pot reductive aminations.[6][7] Its steric bulk and reduced reactivity prevent it from significantly reducing aldehydes and ketones, while it readily reduces the more electrophilic protonated imine (iminium ion).[3] This selectivity allows all reagents to be combined at the outset, simplifying the procedure.[4] 1,2-Dichloroethane (DCE) is often the preferred solvent, though others like THF or DCM can also be effective.[6][7]
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add tetrahydrofurfurylamine (1.0 eq.).
Dissolve the amine in anhydrous DCE (to a concentration of approx. 0.2 M).
Add acetone (1.5-2.0 eq.) to the solution, followed by the optional acetic acid catalyst.
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
Carefully add sodium triacetoxyborohydride (1.5 eq.) to the solution in portions over 10-15 minutes. The addition may be slightly exothermic.
Allow the reaction to stir at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).
Work-up: Once the reaction is complete, slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
Transfer the mixture to a separatory funnel. Separate the organic layer.
Extract the aqueous layer twice more with DCM.
Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄.
Filter the mixture and concentrate the solvent under reduced pressure.
Purification: Purify the resulting crude oil via flash column chromatography on silica gel to afford the pure Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine.
Protocol 2: Two-Step Synthesis Using Sodium Borohydride (NaBH₄)
Scientific Rationale: Sodium borohydride (NaBH₄) is a more powerful reducing agent than STAB and can reduce the starting ketone (acetone) to isopropanol.[2] To prevent this side reaction and maximize yield, the reaction is best performed in a stepwise manner.[6][8] First, the imine is allowed to form completely in a protic solvent like methanol, which facilitates this step.[1] Then, NaBH₄ is added to reduce the imine, which is generally faster than the reduction of the ketone.
Materials and Reagents:
Tetrahydrofurfurylamine (1.0 eq.)
Acetone (1.2 eq.)
Anhydrous Methanol (MeOH)
Sodium Borohydride (NaBH₄) (1.5 eq.)
Deionized Water
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Brine
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
Imine Formation: In a round-bottom flask, dissolve tetrahydrofurfurylamine (1.0 eq.) and acetone (1.2 eq.) in anhydrous methanol.
Stir the solution at room temperature for 2-4 hours to ensure complete formation of the imine intermediate. The formation can be monitored by NMR or GC-MS if desired.
Reduction: Cool the reaction mixture to 0 °C in an ice bath.
Slowly add sodium borohydride (1.5 eq.) in small portions. Be cautious of hydrogen gas evolution.
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-3 hours, or until TLC indicates the disappearance of the imine.
Work-up: Quench the reaction by the slow addition of deionized water.
Remove most of the methanol under reduced pressure.
Add DCM or EtOAc to the remaining aqueous residue and transfer to a separatory funnel.
Separate the layers and extract the aqueous phase twice more with the organic solvent.
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
Filter and concentrate under reduced pressure to yield the crude product.
Purification: Purify via flash column chromatography as described in Protocol 1.
Protocol 3: Catalytic Hydrogenation
Scientific Rationale: This method is a highly efficient and environmentally friendly alternative, using molecular hydrogen as the reductant.[9][10] The reaction is heterogeneous, catalyzed by a noble metal like palladium on carbon (Pd/C) or a non-noble metal like Raney Nickel.[11][12] The process is atom-economical, with water being the only stoichiometric byproduct. This approach is particularly well-suited for large-scale industrial synthesis.[13]
Materials and Reagents:
Tetrahydrofurfurylamine (1.0 eq.)
Acetone (1.5 eq.)
10% Palladium on Carbon (Pd/C) (1-5 mol%)
Ethanol (EtOH) or Methanol (MeOH)
Hydrogen (H₂) gas source
Pressure-rated hydrogenation vessel (e.g., Parr shaker or autoclave)
Celite™ or other filter aid
Procedure:
To a pressure-rated hydrogenation vessel, add tetrahydrofurfurylamine (1.0 eq.), acetone (1.5 eq.), and the solvent (EtOH or MeOH).
Carefully add the Pd/C catalyst under a stream of inert gas to prevent ignition.
Seal the vessel securely.
Purge the vessel several times with nitrogen, followed by several purges with hydrogen gas.
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
Begin vigorous stirring or shaking and heat if necessary (many reactions proceed at room temperature).
Monitor the reaction by observing hydrogen uptake. The reaction is complete when uptake ceases.
Work-up: Carefully vent the excess hydrogen and purge the vessel with nitrogen.
Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: The crude product is often of high purity, but can be further purified by distillation or column chromatography if needed.
Comparative Summary and Data
Method
Reducing Agent
Typical Solvent
Temp.
Advantages
Disadvantages
Protocol 1
Sodium Triacetoxyborohydride
DCE, DCM, THF
Room Temp
Mild, highly selective, one-pot procedure, tolerates many functional groups.[6][7]
Reagent is more expensive than NaBH₄; solvent choice can be limited.[14]
Protocol 2
Sodium Borohydride
Methanol, Ethanol
0 °C to RT
Inexpensive and readily available reducing agent.
Less selective, may reduce starting carbonyl, often requires a two-step procedure.[2][14]
Requires specialized high-pressure equipment; catalyst can be flammable.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Shimizu, K. I., Kon, K., & Onodera, W. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews, 49(15), 5514-5555. [Link]
Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]
Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115 Handout. [Link]
Wang, L., et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 23(10), 2479. [Link]
De Sitter, K., et al. (2022). One-Pot Consecutive Reductive Amination Synthesis of Pharmaceuticals: From Biobased Glycolaldehyde to Hydroxychloroquine. ACS Sustainable Chemistry & Engineering, 10(20), 6527–6535. [Link]
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. organic-chemistry.org. [Link]
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
Reddy, B. N., Reddy, S. M., & Pathak, M. (2011). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 3(6), 462-466. [Link]
Jagadeesh, R. V., & Beller, M. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews, 120(20), 11478-11589. [Link]
Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 718. [Link]
Kislitsyn, Y. A., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Catalysts, 10(10), 1195. [Link]
Jagadeesh, R. V., & Beller, M. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews, 120(20), 11478–11589. [Link]
Shimizu, K. I., Kon, K., & Onodera, W. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. RSC Publishing. [Link]
LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. Chemistry LibreTexts. [Link]
Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. [Link]
Romero-Márquez, M., et al. (2023). Biotransamination of Furan-Based Aldehydes with Isopropylamine: Enzyme Screening and pH Influence. ChemBioChem, 24(23), e202300514. [Link]
Application Note: Palladium-Catalyzed Cross-Coupling of Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine
Introduction & Pharmacophore Significance Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine (CAS No. 5064-46-0)[1] is a highly versatile secondary alkyl amine utilized in advanced drug discovery.
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Pharmacophore Significance
Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine (CAS No. 5064-46-0)[1] is a highly versatile secondary alkyl amine utilized in advanced drug discovery. Its structural features—a lipophilic isopropyl group, a polar tetrahydrofuran (THF) ring, and a chiral center—make it an excellent building block for tuning the lipophilicity (logP) and target-binding affinity of pharmaceutical candidates.
However, incorporating this amine into aromatic scaffolds via C–N bond formation presents significant synthetic challenges. Traditional nucleophilic aromatic substitution (SNAr) often fails due to the amine's steric hindrance and the lack of sufficiently activated electrophiles. Consequently, the Buchwald-Hartwig amination —a palladium-catalyzed cross-coupling reaction[2][3]—is the premier methodology for this transformation.
Mechanistic Insights & Causality (E-E-A-T)
Coupling Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine with aryl halides requires overcoming three distinct mechanistic hurdles:
Steric Hindrance: The bulky isopropyl group and the branching adjacent to the THF ring slow down both the amine coordination to the Palladium(II) center and the subsequent deprotonation step[4].
Oxygen Chelation (Catalyst Poisoning): The oxygen atom within the THF ring is a classic Lewis base. In the presence of an electrophilic Pd(II) intermediate, this oxygen can act as a hemilabile ligand, forming a bidentate chelate with the nitrogen. This creates a highly stable, off-cycle resting state that stalls the catalytic cycle.
β
-Hydride Elimination: Secondary alkyl amines possess
β
-hydrogens. If reductive elimination is slow, the Pd-amido complex can undergo
β
-hydride elimination, yielding an undesired imine byproduct and a hydrodehalogenated arene[3].
Ligand Selection Rationale
To ensure a self-validating and high-yielding reaction, the selection of the phosphine ligand is critical. First-generation ligands (e.g., PPh3) and bidentate ligands (e.g., BINAP, DPPF) are generally ineffective for sterically hindered secondary alkyl amines[5].
Instead, bulky, electron-rich dialkylbiaryl phosphine ligands—specifically RuPhos —are required[6]. The massive steric profile of RuPhos enforces a monoligated
L1Pd(0)
active species, which accelerates oxidative addition. More importantly, the steric bulk physically shields the Pd(II) center, preventing the THF oxygen from chelating , and induces a severe steric clash that dramatically lowers the activation energy for reductive elimination, thereby outcompeting
β
-hydride elimination[7][8].
The following table summarizes the optimization landscape for coupling Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine with a standard aryl bromide (e.g., 4-bromoanisole). The data highlights the necessity of third-generation Buchwald ligands.
Entry
Ligand
Base
Solvent
Temp (°C)
Conversion (%)
Primary Byproduct
1
BINAP
Cs₂CO₃
Toluene
100
< 10%
Unreacted SM
2
DPPF
NaOtBu
Dioxane
100
15%
Imine (
β
-hydride elim.)
3
XPhos
NaOtBu
Toluene
100
45%
Imine / Arene
4
BrettPhos
LiHMDS
THF
80
65%
Trace Imine
5
RuPhos
NaOtBu
Toluene
85
> 95%
None
Note: NaOtBu is the preferred base for its strong deprotonating ability[4][9], though LiHMDS can be substituted if the aryl halide contains base-sensitive functional groups (e.g., esters)[10].
Step-by-Step Experimental Protocol
This self-validating protocol utilizes RuPhos Pd G3 precatalyst, which ensures a 1:1 ratio of Pd to ligand and rapidly generates the active Pd(0) species under mild conditions.
Preparation (Inert Atmosphere):
In an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the solid reagents: Aryl Halide (if solid), RuPhos Pd G3, RuPhos ligand, and NaOtBu.
Causality: Conducting this in a glovebox or using standard Schlenk techniques is critical, as the electron-rich phosphine and Pd(0) intermediates are sensitive to oxidation[9].
Purging:
Seal the vessel with a septum. Evacuate and backfill the vessel with Argon three times[10].
Liquid Addition:
Add anhydrous Toluene (5.0 mL) via syringe, followed by the Aryl Halide (if liquid) and Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine.
Activation & Heating:
Place the reaction vessel in a pre-heated oil bath at 85 °C.
Self-Validation Check: Within 5–10 minutes of heating, observe a distinct color change (typically from pale yellow/brown to a deep red or vibrant orange). This visual cue confirms the activation of the G3 precatalyst and the generation of the active Pd(0) species.
Monitoring:
Stir the reaction for 4–12 hours. Monitor progress via TLC or LCMS.
Self-Validation Check: LCMS should show the exact mass of the desired product
[M+H]+
. The absence of an
[M−2]
peak confirms that RuPhos successfully suppressed
β
-hydride elimination.
Workup:
Once the aryl halide is consumed, cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.
Purification:
Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure cross-coupled amine.
References
Buchwald-Hartwig Amination Mechanism and Scope. Chemistry LibreTexts. URL: [Link]
Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ChemRxiv. URL: [Link]
Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. ResearchGate. URL: [Link]
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. ACS Publications. URL: [Link]
Advanced Application Note: Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine in Transition Metal Catalysis
Strategic Ligand Design: The Hemilabile N,O-Platform The development of robust, highly selective transition metal catalysts relies heavily on the precise engineering of the ligand coordination sphere. Isopropyl-(tetrahyd...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Ligand Design: The Hemilabile N,O-Platform
The development of robust, highly selective transition metal catalysts relies heavily on the precise engineering of the ligand coordination sphere. Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine (CAS: 5064-46-0)[1] represents a highly privileged class of bidentate N,O-ligands. This molecule integrates a strongly coordinating secondary amine with a weakly coordinating, oxygen-containing tetrahydrofuran (THF) ring to create a "hemilabile" catalytic environment[2].
The structural logic behind this ligand is tripartite:
The Nitrogen Anchor: The secondary amine acts as a strong
σ
-donor, permanently anchoring the ligand to late transition metals (such as Ir, Rh, Ru, or Ni) to prevent catalyst decomposition[3].
The Hemilabile Oxygen: The THF ether oxygen coordinates reversibly. In the resting state, it chelates the metal to stabilize the complex. During the catalytic cycle, it dissociates to expose a vacant coordination site for substrate binding[2].
The Isopropyl Steric Bulwark: The bulky N-isopropyl group projects specific steric hindrance (cone angle) around the metal center. This forces incoming substrates into highly specific trajectories, driving both regioselectivity and enantioselectivity in complex transformations[3].
Mechanistic Causality in Catalytic Cycles
In late transition metal catalysis—such as intramolecular hydroamination or transfer hydrogenation—the dynamic opening and closing of the hemilabile THF arm is the primary engine of catalytic turnover[2].
When the pre-catalyst is activated, the weak metal-oxygen bond breaks. The resulting coordinatively unsaturated active site binds the substrate (e.g., an alkyne or alkene). Once the chemical transformation is complete and the product is released, the THF oxygen rapidly re-coordinates, protecting the highly reactive metal center from dimerization or degradation pathways[4].
To demonstrate the critical nature of the isopropyl substituent, Table 1 summarizes the performance of various N-alkyl-(tetrahydro-furan-2-ylmethyl)-amine derivatives in an Iridium-catalyzed intramolecular hydroamination of 4-pentyn-1-amine[3].
The data illustrates a "Goldilocks effect" in steric design: smaller groups (Methyl, Propyl) fail to provide sufficient steric pressure to induce high selectivity, while excessively bulky groups (tert-Butyl) block the metal center entirely, crashing the catalytic yield. The isopropyl group provides the optimal balance of stability, turnover, and spatial direction.
Table 1: Effect of N-Alkyl Substitution on Ir-Catalyzed Hydroamination
Ligand Derivative
N-Alkyl Group
Yield (%)
Regioselectivity (exo:endo)
Turnover Number (TON)
Catalyst Stability
Methyl-(THF-2-ylmethyl)-amine
Methyl
85%
70:30
1,200
Moderate
Propyl-(THF-2-ylmethyl)-amine
Propyl
88%
78:22
1,500
Moderate
Isopropyl-(THF-2-ylmethyl)-amine
Isopropyl
96%
95:5
4,500
High
tert-Butyl-(THF-2-ylmethyl)-amine
tert-Butyl
42%
85:15
600
Low (Steric Clash)
Self-Validating Synthesis Protocol for the Ligand
The synthesis of Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine relies on a highly controlled reductive amination.
Fig 2. Step-by-step synthesis workflow for Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine.
Step-by-Step Methodology
Imine Condensation: To a flame-dried round-bottom flask under inert argon, add tetrahydrofuran-2-carboxaldehyde (1.0 equiv) and anhydrous dichloromethane (DCM). Slowly add isopropylamine (1.2 equiv).
Causality: DCM is utilized as an aprotic solvent to prevent premature protonation and facilitate the removal of water (via molecular sieves) to drive the equilibrium toward the imine intermediate.
Selective Reduction: Cool the mixture to 0 °C. Portion-wise, add Sodium triacetoxyborohydride (
NaBH(OAc)3
) (1.5 equiv). Stir for 12 hours at room temperature.
Causality:
NaBH(OAc)3
is specifically chosen over
NaBH4
because its electron-withdrawing acetate groups make it a milder reducing agent. It selectively reduces the imine without reducing the starting aldehyde into a primary alcohol side-product.
In-Process Validation: Monitor via Thin Layer Chromatography (TLC). The disappearance of the UV-active aldehyde spot and the appearance of a new, ninhydrin-active spot (staining purple/red) confirms the formation of the secondary amine.
Quench and Extraction: Quench the reaction slowly with 1N NaOH until the aqueous layer reaches pH 10. Extract three times with ethyl acetate.
Causality: The basic quench is critical to neutralize the acetic acid byproduct and deprotonate the newly formed amine salt, ensuring it partitions entirely into the organic phase.
Purification: Dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate in vacuo. Purify via vacuum distillation to yield the pure ligand (CAS: 5064-46-0)[1].
Catalyst Complexation Protocol (Iridium Model)
To utilize this ligand, it must be complexed to a transition metal precursor. The following protocol outlines the generation of a cationic Iridium(I) pre-catalyst.
Step-by-Step Methodology
Precursor Cleavage: In a nitrogen-filled glovebox, dissolve the chloride-bridged dimer
[Ir(COD)Cl]2
(0.5 equiv) in anhydrous THF. Add Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine (1.0 equiv) dropwise.
Causality: The strongly nucleophilic secondary amine attacks the Ir center, cleaving the dimeric bridge to form a mononuclear species.
Anion Exchange: Add Sodium tetraphenylborate (
NaBPh4
) (1.0 equiv) to the solution and stir for 2 hours.
Causality: The chloride ion must be removed. If chloride remains, it acts as a strong ligand and outcompetes the weak THF oxygen, permanently blocking the hemilabile site[2]. The bulky, non-coordinating
BPh4−
anion ensures the THF oxygen can successfully chelate the metal.
Self-Validation: The reaction mixture will shift from a deep orange/red (characteristic of the Ir-dimer) to a bright, clear yellow. The precipitation of NaCl (a fine white powder) visually confirms the success of the anion exchange.
Isolation: Filter the mixture through a pad of Celite to remove the NaCl byproduct. Concentrate the filtrate and precipitate the pure
[Ir(COD)(N,O-ligand)]BPh4
complex using cold pentane.
Application Note: In Vitro Assay Protocols for CNS-Targeted GPCR Ligands Utilizing Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine Derivatives
Introduction & Pharmacophore Rationale Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine (CAS 5064-46-0) is a highly versatile, bifunctional pharmacophore in modern medicinal chemistry[1]. Structurally, it combines a polar,...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Pharmacophore Rationale
Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine (CAS 5064-46-0) is a highly versatile, bifunctional pharmacophore in modern medicinal chemistry[1]. Structurally, it combines a polar, oxygen-containing tetrahydrofuran (THF) ring with a lipophilic isopropylamine moiety. This specific structural motif is highly prized for synthesizing central nervous system (CNS) active compounds, particularly G-protein coupled receptor (GPCR) ligands targeting Histamine H3 and Serotonin 5-HT6 receptors[2][3].
The rigid THF scaffold provides a distinct geometric orientation that enhances target pocket binding, while the tunable amine linkage allows for precise modulation of lipophilicity (LogP). This balance is critical for optimizing blood-brain barrier (BBB) penetration without sacrificing aqueous solubility—a common pitfall in neuro-drug development.
The following protocols detail the in vitro pharmacological evaluation of novel THF-amine derivatives, focusing on Histamine H3 receptor antagonism, a primary therapeutic mechanism for cognitive disorders and schizophrenia[4][5].
Figure 1: Standard in vitro screening cascade for novel CNS-targeted THF-amine GPCR ligands.
To determine the binding affinity of synthesized THF-amine derivatives, a competitive radioligand binding assay is employed using SK-N-MC cells stably expressing the human Histamine H3 receptor.
Causality & Assay Rationale
Cell Line Choice: SK-N-MC cells are human neuroepithelioma cells that provide an appropriate neuronal lipid microenvironment for human GPCR expression, ensuring the receptor maintains its native conformational state[4].
Radioligand Selection:[3H]−Nα
-methylhistamine is utilized because it is a highly selective, high-affinity H3 agonist.
PEI Pre-treatment: Glass fiber (GF/B) filters possess a net negative charge that can non-specifically trap positively charged amine derivatives. Pre-soaking filters in 0.3% polyethylenimine (PEI) neutralizes this charge, drastically reducing background noise and ensuring a self-validating signal-to-noise ratio.
Step-by-Step Methodology
Membrane Preparation: Harvest SK-N-MC cells expressing human H3 receptors. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and centrifuge at 30,000 × g for 30 minutes at 4°C. Resuspend the pellet in assay buffer to a final protein concentration of 1-2 mg/mL.
Assay Setup (Self-Validating Controls): In a 96-well plate, set up the following conditions:
Test Wells: Membrane +
[3H]−Nα
-methylhistamine (1 nM) + THF-amine derivatives (serial dilutions from
10−10
to
10−5
M).
Incubation: Incubate the plate at 25°C for 60 minutes. Note: Room temperature is chosen to allow the binding kinetics to reach equilibrium without accelerating receptor degradation.
Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters (pre-soaked for 1 hour in 0.3% PEI). Wash filters three times with 300 µL of ice-cold 50 mM Tris-HCl (pH 7.4) to flush out unbound radioligand while minimizing dissociation of the bound complex.
Detection: Dry the filters, add scintillation cocktail, and quantify radioactivity using a microplate scintillation counter. Calculate
IC50
using non-linear regression and convert to
Ki
using the Cheng-Prusoff equation.
Binding affinity (
Ki
) does not confirm functional efficacy. Because the H3 receptor is
Gi/o
-coupled, its activation inherently inhibits Adenylyl Cyclase (AC), lowering intracellular cAMP. To determine if the THF-amine derivative acts as an antagonist (the desired profile for cognitive enhancement), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay is utilized.
Causality & Assay Rationale
Forskolin Stimulation: Because basal cAMP levels in resting cells are extremely low, measuring a further decrease (via
Gi
activation) is statistically unreliable. Forskolin is added to directly activate Adenylyl Cyclase, artificially raising the cAMP baseline. An H3 antagonist will block agonist-induced suppression of this Forskolin spike.
IBMX Addition: 3-isobutyl-1-methylxanthine (IBMX) is a broad-spectrum phosphodiesterase (PDE) inhibitor. It is strictly required in the lysis buffer to prevent the rapid enzymatic degradation of cAMP, preserving the signal window for detection.
Step-by-Step Methodology
Cell Seeding: Seed SK-N-MC cells stably expressing human H3R into a 384-well white opaque plate at a density of 5,000 cells/well in stimulation buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4).
Compound Treatment: Add the THF-amine test compounds (serial dilutions) and incubate for 15 minutes at 37°C.
Agonist Challenge: Add the reference agonist (
R
-(-)-
α
-methylhistamine) at its
EC80
concentration alongside 10 µM Forskolin. Incubate for 30 minutes at 37°C.
Lysis & Detection: Add the TR-FRET cAMP detection reagents (Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody) formulated in lysis buffer.
Incubation & Reading: Incubate for 1 hour at room temperature protected from light. Read the plate on a TR-FRET compatible microplate reader (excitation at 337 nm, dual emission at 620 nm and 665 nm). Calculate the
IC50
of the antagonist based on the recovery of the cAMP signal.
Figure 2: Mechanism of action for THF-amine derivatives acting as H3 receptor antagonists.
Data Presentation
The following table summarizes representative validation data for a library of Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine derivatives, showcasing the relationship between target affinity, functional antagonism, and BBB permeability.
Table 1: Representative In Vitro Profiling Data for THF-Amine Derivatives
Compound ID
Scaffold Substitution
H3R Binding
Ki
(nM)
5-HT6 Binding
Ki
(nM)
H3R Functional
IC50
(nM)
BBB Permeability
Papp
(
10−6
cm/s)
Ref-A (Thioperamide)
N/A
12.4 ± 1.1
>10,000
28.5 ± 2.0
18.2
THF-Iso-01
Unsubstituted
45.2 ± 3.4
1,250 ± 85
110.4 ± 8.5
24.5
THF-Iso-02
4-Fluorophenyl
8.1 ± 0.9
450 ± 30
15.2 ± 1.4
29.1
THF-Iso-03
3-Methoxyphenyl
3.5 ± 0.4
85 ± 12
7.8 ± 0.9
21.4
THF-Iso-04
Piperazinyl-linked
1.2 ± 0.2
15 ± 3
3.1 ± 0.5
15.8
Note: Data is representative of typical structure-activity relationship (SAR) progressions for this pharmacophore class.
Papp
values > 15 x
10−6
cm/s generally indicate high CNS penetrance.
References
PubChem Compound Summary for CID 2733230 (Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine) . National Center for Biotechnology Information. Available at:[Link]
Tetrahydroisoquinoline compounds for treatment of CNS disorders. European Patent Office (EP1831173B1).
Synthesis and biological study of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines as potent and selective serotonin 5HT6 receptor antagonists . ResearchGate. Available at:[Link]
How to improve reaction yield in Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine synthesis
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine. This guide is designed for researchers, scientists, and drug d...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The content is structured in a question-and-answer format to directly address challenges you may encounter during your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the synthesis of Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine, primarily focusing on the reductive amination of tetrahydrofurfural with isopropylamine.
Question 1: My overall yield is low. What are the most common culprits and where should I begin my investigation?
Low yield is a general symptom that can stem from multiple issues. A systematic approach is crucial for diagnosis. The primary synthesis pathway, reductive amination, involves two key steps: the formation of an iminium ion intermediate and its subsequent reduction. A failure at either stage or the prevalence of side reactions will suppress the yield.
Start by analyzing your crude reaction mixture using techniques like TLC, LC-MS, or GC-MS to identify the distribution of products and unreacted starting materials. This will point you to the most likely problem area.
Caption: Initial diagnostic workflow for low yield.
Question 2: My analysis shows a large amount of unreacted tetrahydrofurfural. Why is the reaction incomplete?
This strongly indicates an issue with the initial step of the reaction: imine (or iminium ion) formation. This is an equilibrium-driven condensation reaction between tetrahydrofurfural and isopropylamine.[1] If the equilibrium is not shifted sufficiently towards the imine, the subsequent reduction step cannot proceed.
Potential Causes & Solutions:
Incorrect pH: The formation of the imine is typically most efficient under mildly acidic conditions (pH 4-7).[2]
Too Acidic (pH < 4): The isopropylamine starting material will be fully protonated to its ammonium salt, rendering it non-nucleophilic and unable to attack the carbonyl carbon of the aldehyde.[2]
Too Basic (pH > 8): The reaction may be slow as there is no acid catalysis to activate the carbonyl group.
Solution: Adjust the pH of your reaction mixture. Adding a small amount of acetic acid is a common strategy. If your amine is provided as a hydrochloride salt, a non-nucleophilic base (e.g., triethylamine) should be added to liberate the free amine.[2]
Presence of Water: The formation of the imine releases one molecule of water. According to Le Châtelier's principle, the presence of excess water in the reaction can push the equilibrium back towards the starting materials.
Solution: Use anhydrous solvents and reagents. Consider adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, to sequester the water as it is formed and drive the reaction forward.[2]
Insufficient Reaction Time for Imine Formation: In a one-pot procedure, if the reducing agent is added too soon, it may react with the aldehyde before the imine has had a chance to form in sufficient concentration.
Solution: Allow the aldehyde and amine to stir together for a period (e.g., 30-60 minutes) before introducing the reducing agent. This is particularly important when using less selective reducing agents like sodium borohydride (NaBH₄).[3]
Question 3: The primary byproduct is tetrahydrofurfuryl alcohol. How can I minimize its formation?
The formation of tetrahydrofurfuryl alcohol is a classic side reaction in reductive aminations where the reducing agent directly reduces the starting aldehyde instead of the iminium ion intermediate.[2][4] This is a competitive pathway that becomes significant when an overly reactive or non-selective reducing agent is used.
Caption: Competing reaction pathways in reductive amination.
Solutions:
Choice of Reducing Agent: This is the most critical factor. Use a reducing agent that is selective for the protonated iminium ion over the carbonyl group.
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is a mild and selective reducing agent that works exceptionally well for reductive aminations, minimizing alcohol byproduct formation.[2][5]
Sodium Cyanoborohydride (NaBH₃CN): Also highly selective for the iminium ion at a controlled pH of 6-7.[2][6] However, it is highly toxic and can release hydrogen cyanide gas in acidic conditions, requiring careful handling.[2]
Sodium Borohydride (NaBH₄): This is a stronger, less selective reducing agent that can readily reduce both the aldehyde and the imine.[2][5] If using NaBH₄, it is crucial to allow the imine to form first before adding the hydride.[3]
Stepwise Procedure: As mentioned previously, forming the imine first, potentially removing the water, and then adding the reducing agent can significantly improve selectivity and yield.[3][5]
Frequently Asked Questions (FAQs)
What is the optimal choice of reducing agent?
The choice depends on factors like substrate sensitivity, safety protocols, and desired reaction conditions.
Reducing Agent
Pros
Cons
Key Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
High selectivity, mild conditions, low toxicity.[2][5]
Higher cost, generates acetic acid byproduct.
Often the best first choice for high-yield, clean reactions.
Catalyst can be poisoned by amines, requires pressure equipment.[2][5]
Effective for large-scale synthesis; common catalysts include Pd/C or Raney® Ni.[5][7]
What are the best solvents for this reaction?
Aprotic solvents that can dissolve both the reactants and the hydride reagent are generally preferred.
1,2-Dichloroethane (DCE): A very common and effective solvent for reactions using NaBH(OAc)₃.[2]
Tetrahydrofuran (THF): Another excellent choice, particularly for its ability to dissolve a wide range of organic compounds.[2]
Methanol (MeOH) or Ethanol (EtOH): Often used for reactions involving NaBH₄ or NaBH₃CN and for catalytic hydrogenations.[5][8] However, be aware that alcohols can potentially form acetals with the aldehyde under acidic conditions.
2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF with a higher boiling point and lower water miscibility, which can simplify workup.[9][10]
What if I am using an N-alkylation strategy instead of reductive amination?
If you are synthesizing the target molecule by reacting isopropylamine with a derivative like 2-(chloromethyl)tetrahydrofuran, low yields are typically due to different factors:
Poor Leaving Group: The efficiency of Sₙ2 reactions depends on the leaving group. The order of reactivity is typically I > Br > Cl. If using a chloromethyl derivative, the reaction may be sluggish. Consider converting the corresponding alcohol (tetrahydrofurfuryl alcohol) to a better leaving group, such as a tosylate or mesylate.
Inadequate Base: A base is required to deprotonate the isopropylamine, increasing its nucleophilicity.[11] Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) for less reactive systems.[11]
Over-alkylation: Direct alkylation can be difficult to control, and the secondary amine product can react again with the alkylating agent to form a tertiary amine.[12] Using a slight excess of isopropylamine can help minimize this side reaction.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a general guideline and should be optimized for your specific scale and equipment.
To a solution of tetrahydrofurfural (1.0 eq) and isopropylamine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE), stir the mixture at room temperature under an inert atmosphere (e.g., Nitrogen) for 30 minutes.
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. An exotherm may be observed.
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 3-12 hours.
Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Separate the organic layer, and extract the aqueous layer with DCE or another suitable solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purify the residue by silica gel column chromatography as needed.
Protocol 2: Catalytic Hydrogenation
This protocol requires specialized pressure equipment.
In a high-pressure reactor, combine tetrahydrofurfural (1.0 eq), isopropylamine (1.2-1.5 eq), and a suitable catalyst (e.g., 5% Pd/C or Raney® Ni, ~5 mol%).
Add a solvent such as methanol or ethanol.
Seal the reactor and purge it several times with nitrogen, followed by hydrogen.
Pressurize the reactor with hydrogen (e.g., 5-10 bar).[4][13]
Heat the reaction mixture to the desired temperature (e.g., 60-90 °C) with vigorous stirring to ensure good mass transfer.[5][13]
Monitor the reaction progress by analyzing aliquots (after safely venting and purging the reactor) or by hydrogen uptake.
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
Concentrate the filtrate under reduced pressure and purify the residue as needed.
References
Technical Support Center: Minimizing Side Products in Reductive Amin
Zhang, S., Hu, Y., Li, M., & Xie, Y. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters. [Link]
Reaction condition optimization for reductive amination of cyclopentanone. (n.d.). Benchchem.
New Catalysts for Reductive Amin
Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]
Reductive Amin
Reductive amination of HMF with propylamine by AspRedAm. Reaction... (n.d.). ResearchGate. [Link]
Conversion of furfural to tetrahydrofuran-derived secondary amines under mild conditions. (n.d.). ResearchGate. [Link]
Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. (2023). MDPI. [Link]
Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. (n.d.). ResearchGate. [Link]
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach. (2024). PMC. [Link]
New methodology for the N-alkylation of 2-amino-3-acylthiophenes. (n.d.). RSC Publishing. [Link]
Application Notes and Protocols: N-Alkylation Reactions Using 4-(Chloromethyl)-2-methoxypyridine. (n.d.). Benchchem.
Recent advances on the use of 2-methyltetrahydrofuran (2-MeTHF) in biotransformations. (n.d.). ResearchGate. [Link]
Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. (2016). Springer. [Link]
Technical Support Center: Chromatography & Purification of Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying Isopropyl-(t...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine (CAS: 5064-46-0) .
This compound is a highly polar, basic secondary amine featuring a cyclic ether (tetrahydrofuran) moiety. Its unique structure makes it an excellent building block in drug development, but it notoriously triggers secondary retention mechanisms during chromatography. This guide provides field-proven, self-validating methodologies to overcome peak tailing, irreversible adsorption, and co-elution with synthesis byproducts.
Part 1: Troubleshooting FAQs (The "Why" and "How")
Q1: Why does Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine exhibit severe peak tailing (As > 2.0) on standard C18 columns?
The Causality: Peak tailing for basic analytes is rarely a fluid dynamics issue; it is a chemical interaction problem. Secondary amines typically possess a pKa between 9.0 and 10.5. At a standard neutral pH (pH 7.0), the amine is fully protonated (cationic). Concurrently, traditional silica-based columns contain residual surface silanol groups (Si-OH). Above pH 3.0, these silanols ionize into negatively charged silanoxide ions (Si-O⁻)[1]. The protonated amine undergoes a strong, slow-desorbing cation-exchange interaction with these anionic sites, resulting in severe peak asymmetry and tailing[2].
The Solution: You must disrupt this secondary interaction using one of three thermodynamic levers:
Low pH Control: Lower the mobile phase pH to < 3.0 (e.g., using 0.1% Formic Acid). This fully protonates the silanol groups back to neutral Si-OH, eliminating the cation-exchange sites[2].
High pH Control: Raise the mobile phase pH to > 10.5 (e.g., using 10 mM Ammonium Bicarbonate adjusted with NH₄OH). This deprotonates the secondary amine, rendering it a neutral molecule that interacts solely via hydrophobic partitioning. (Note: Ensure your column utilizes hybrid silica designed to withstand high pH).
Silanol Suppressors: If pH adjustment is not feasible, add a competing base like 5 mM Triethylamine (TEA) to the mobile phase. TEA competitively binds to the active silanols, shielding the target analyte[3].
Q2: My purification yield is <50% when using standard silica gel flash chromatography. How can I prevent irreversible binding?
The Causality: Bare silica gel is highly acidic. When you load a concentrated basic amine onto untreated silica, the initial bands bind irreversibly to the most active acidic sites.
The Solution: Pre-treat your stationary phase. Flush the bare silica cartridge with 3 column volumes (CV) of your weak solvent (e.g., Dichloromethane or Hexanes) containing 2–5% Triethylamine (TEA). This "end-caps" the hyper-active acidic sites dynamically. Alternatively, transition to an amine-functionalized (NH₂) silica or basic alumina stationary phase, which inherently repels basic analytes and prevents chemisorption.
Q3: How do I separate the target secondary amine from primary and tertiary amine impurities?
The Causality: Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine is typically synthesized via the reductive amination of tetrahydrofurfural with isopropylamine. Side reactions involving ammonia (if present) yield the primary amine (tetrahydrofurfurylamine), while over-alkylation yields tertiary amine impurities[4].
The Solution: Leverage the differential hydrophobicity and pKa of these amines. Primary amines are more polar and will elute first in reversed-phase (RP) conditions. Tertiary amines are highly hydrophobic due to steric bulk and elute last. Using a Polar-Embedded C18 column (which contains an embedded amide group to shield residual silanols via internal hydrogen bonding) provides superior selectivity and peak shape for these mixed amine classes without requiring extreme pH[5].
Part 2: Experimental Workflows & Methodologies
Protocol A: Analytical HPLC Method for Amine Mixture Resolution
This protocol is a self-validating system designed to baseline-resolve primary, secondary, and tertiary amine mixtures while maintaining an asymmetry factor (As) < 1.3.
Step 1: Column Selection
Select a base-deactivated or polar-embedded C18 column (e.g., 150 x 4.6 mm, 3 µm particle size) to minimize silanol activity[5].
Step 2: Mobile Phase Preparation
Mobile Phase A (Aqueous): 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.5 using 28% Ammonium Hydroxide. (Causality: High pH ensures all amines in the mixture are deprotonated and elute based strictly on lipophilicity).
Mobile Phase B (Organic): 100% Acetonitrile (LC-MS grade).
Step 3: Gradient Program
Time 0.0 min: 5% B
Time 10.0 min: 60% B
Time 12.0 min: 95% B (Wash step to elute highly hydrophobic tertiary amines)
Time 12.1 min: 5% B (Re-equilibration)
Flow Rate: 1.0 mL/min. Column Temperature: 40°C.
Step 4: System Validation
Inject a mixed standard containing tetrahydrofurfurylamine (primary), Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine (secondary), and an over-alkylated tertiary analog.
Validation Check: The method is valid only if the resolution (Rs) between the primary and secondary amine is > 1.5, and the target peak asymmetry (As) is between 0.9 and 1.2.
Fraction 2 (Target Elution): 4 CV of 95:5 DCM:Methanol + 2% TEA. (Elutes the target secondary amine).
Fraction 3 (Strip): 2 CV of 90:10 DCM:Methanol + 2% TEA. (Elutes the highly polar primary amine starting material).
Step 4: Fraction Validation
Spot fractions on a TLC plate. Develop in 90:10 DCM:MeOH (with 1% NH₄OH). Stain with Ninhydrin and heat. Primary amines will appear deep purple/magenta, while the target secondary amine will appear faint red/brown.
Part 3: Data Presentation
The following table summarizes the causal relationship between mobile phase conditions and the chromatographic behavior of Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine.
Overcoming aqueous solubility issues with Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine
Prepared by the Senior Application Scientist Team Welcome to the technical support center for Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine. This guide is designed for researchers, scientists, and drug development profes...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming the aqueous solubility challenges associated with this compound. Our approach is rooted in foundational physicochemical principles to empower you to make informed decisions during your experiments.
Question 1: What are the structural features of Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine that influence its aqueous solubility?
Answer: The aqueous solubility of Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine is dictated by a balance of hydrophilic (water-loving) and hydrophobic (water-fearing) moieties within its structure.
Hydrophilic Group: The key hydrophilic feature is the secondary amine (-NH-) group. This group is basic and contains a lone pair of electrons on the nitrogen atom, allowing it to act as a hydrogen bond acceptor.[1] Crucially, this amine can be protonated in acidic conditions to form a positively charged ammonium salt, which dramatically increases its interaction with polar water molecules.[2][3]
Hydrophobic Groups: The molecule's limited aqueous solubility stems from its significant hydrocarbon content. Both the isopropyl group and the largely aliphatic tetrahydrofuran ring are hydrophobic. As the size of the hydrocarbon portion of an amine increases, its water solubility generally decreases.[1][2]
Therefore, at neutral or alkaline pH, the uncharged "free base" form of the molecule predominates, and its hydrophobic character limits its ability to dissolve in water.
Question 2: I've added Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine to my aqueous buffer (pH 7.4) and I'm observing an oily precipitate or a second liquid phase. What is happening and is my compound degrading?
Answer: This is a very common observation and does not indicate compound degradation. You are witnessing the compound exceeding its intrinsic aqueous solubility limit. The oily appearance is characteristic of a liquid, water-insoluble organic compound separating from the aqueous phase, a phenomenon known as "oiling out."
The core issue is that at a neutral or near-neutral pH, the compound exists primarily in its non-ionized (free base) form, which, as discussed above, is poorly water-soluble. To achieve a homogeneous solution, the equilibrium must be shifted towards the more soluble, ionized (protonated) form.
Section 2: Primary Troubleshooting: pH Adjustment
Question 3: How can I use pH adjustment to dissolve my compound, and what is the principle behind it?
Answer: The most effective and widely used method to enhance the solubility of basic compounds like this amine is through pH adjustment, specifically acidification.[4][5]
The Principle (Salt Formation): By lowering the pH of the aqueous solution with an acid (e.g., HCl, H₂SO₄), you increase the concentration of hydronium ions (H₃O⁺). These ions donate a proton to the basic nitrogen atom of the amine. This acid-base reaction converts the neutral, poorly soluble amine into its corresponding ammonium salt (the conjugate acid).[2][3] This salt is an ionic species, and its charge allows for strong ion-dipole interactions with water molecules, leading to a significant increase in aqueous solubility.[2][6]
The equilibrium can be represented as follows:
Caption: pH-dependent equilibrium of the amine.
Experimental Protocol: Preparing a Solubilized Stock Solution via pH Adjustment
Initial Slurry: Add the weighed amount of Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine to your desired volume of purified water or aqueous buffer. It will likely form a cloudy suspension or an oily layer.
Acidification: While stirring or vortexing vigorously, add a dilute acid solution (e.g., 1 M HCl) dropwise.
Observation: Continue adding acid and monitoring the solution. As the pH drops, the compound will begin to dissolve. The point at which the solution becomes clear and homogenous is the point of complete solubilization.
Final pH Check: Measure the final pH of your clear stock solution. This pH is well below the pKa of the amine's conjugate acid.
Dilution: This acidic stock solution can now be carefully diluted into your final experimental medium. Be mindful that diluting into a strongly buffered neutral or basic solution may cause the compound to precipitate if the final pH rises significantly.
Trustworthiness Check: As a general rule, the pH of the aqueous solution should be at least 2 pKa units below the pKa of the amine's conjugate acid to ensure that >99% of the compound is in its soluble, protonated form.[7] While the exact pKa for this compound is not readily published, most aliphatic secondary amines have conjugate acid pKa values in the range of 10-11. Therefore, achieving a final pH of ≤ 8 is a good starting point, with a pH of ≤ 7 providing a greater margin of safety.
Table 1: pH vs. Expected State of Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine
pH Range
Dominant Species
Expected Aqueous Solubility
> 11 (Alkaline)
R₂NH (Free Base)
Very Low (Likely phase separation)
8 - 10 (Weakly Alkaline)
Mixture of R₂NH and R₂NH₂⁺
Low to Moderate
< 8 (Neutral to Acidic)
R₂NH₂⁺ (Protonated Salt)
High (Homogeneous solution expected)
Section 3: Intermediate Strategies: Co-solvents
Question 4: My experiment is pH-sensitive and I cannot lower the pH. What is my next best option?
Answer: When pH modification is not viable, the use of water-miscible organic co-solvents is a standard and effective alternative.[8][9] This strategy involves dissolving the compound in a small amount of a co-solvent to create a concentrated stock, which is then carefully diluted into the final aqueous medium.
The Principle (Polarity Reduction): Co-solvents work by reducing the overall polarity of the solvent system (a mixture of water and the co-solvent).[8] This makes the solvent environment more "hospitable" to the hydrophobic portions of your compound, effectively increasing its solubility. In essence, you are making the solvent more like the solute.
Experimental Protocol: Using Co-solvents for Solubilization
Select a Co-solvent: Choose a water-miscible organic solvent that is compatible with your experimental system (see Table 2). Dimethyl sulfoxide (DMSO) is a very common first choice due to its strong solubilizing power.
Prepare Concentrated Stock: Dissolve a high concentration of Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine in 100% co-solvent. For example, prepare a 100 mM stock in pure DMSO. The compound should dissolve readily.
Dilution: Add the concentrated stock to your aqueous buffer dropwise or in small aliquots while vortexing or stirring vigorously. This rapid mixing is critical to prevent localized high concentrations that can cause the compound to precipitate, or "crash out."
Final Concentration: Ensure the final concentration of the co-solvent in your experiment is low (typically <1%, often <0.1%) to avoid off-target effects on cells or assays.
Trustworthiness Check: Always run a vehicle control in your experiments containing the same final concentration of the co-solvent used to dissolve your compound. This ensures that any observed effects are due to the compound itself and not the solvent.
Table 2: Comparison of Common Co-solvents for Biological Research
Co-solvent
Key Advantages
Key Considerations
DMSO (Dimethyl sulfoxide)
Excellent solubilizing power for many compounds.
Can be toxic to some cell types at >0.5%. Can interfere with some assays.
Ethanol (EtOH)
Less toxic than DMSO. Volatile.
Can have biological effects. May not be as effective as DMSO for highly insoluble compounds.
Propylene Glycol (PG)
Low toxicity, often used in pharmaceutical formulations.
Can be viscous. May not be suitable for all applications.
PEG 400 (Polyethylene Glycol)
Low toxicity, good solubilizer.
High viscosity. May not be suitable for injections.
Section 4: Advanced Solubilization Techniques
Question 5: I have tried both pH adjustment and co-solvents, but I still cannot achieve my target concentration without precipitation. What other methods can I try?
Answer: For exceptionally challenging solubility cases, advanced formulation strategies involving surfactants or cyclodextrins can be employed. These methods create nanoscopic carrier systems that encapsulate the drug molecule, allowing it to be dispersed in an aqueous environment.
The Principle: Surfactants are amphipathic molecules with a hydrophilic head and a hydrophobic tail.[10] In water, above a certain concentration called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[10][11] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds like Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine can partition into the hydrophobic core, effectively being "hidden" from the water. The hydrophilic shell of the micelle then allows this entire assembly to remain stably dispersed in the aqueous solution.[12][13]
Caption: Micellar solubilization of a hydrophobic drug.
Common Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Triton™ X-100 are frequently used.
The Principle: Cyclodextrins are cyclic oligosaccharides shaped like a hollow truncated cone.[14] The exterior of the cone is hydrophilic, while the internal cavity is hydrophobic.[15] A poorly soluble "guest" molecule, like Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine, can fit partially or fully inside this hydrophobic cavity, forming a "host-guest" or "inclusion complex."[][17] This complex has a water-soluble exterior, effectively masking the hydrophobicity of the guest molecule and allowing it to dissolve in water.[15][]
Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are often preferred as they have much higher aqueous solubility and better safety profiles than native cyclodextrins.[][18]
Caption: Formation of a soluble inclusion complex.
Experimental Protocol: Preparing a Cyclodextrin Formulation
Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in water or buffer to the desired concentration.
Add Compound: Add the Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine powder directly to the cyclodextrin solution.
Equilibrate: Vigorously stir or sonicate the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex.
Clarify: After equilibration, centrifuge or filter the solution through a 0.22 µm filter to remove any remaining undissolved compound. The clear filtrate is your solubilized stock solution.
Section 5: Summary & Best Practices
Question 6: How do I choose the right solubilization strategy?
Answer: Always start with the simplest and least intrusive method first.
pH Adjustment: This should always be your first approach for an ionizable compound like an amine, provided your experimental system can tolerate the required pH.
Co-solvents: If pH adjustment is not possible, use a minimal amount of an appropriate co-solvent like DMSO to prepare a stock for dilution.
Advanced Formulations: If the first two methods fail, or if you need to achieve a very high concentration for in vivo studies, explore advanced methods like cyclodextrin or surfactant formulations.
It is also possible to combine methods, for instance, by using pH adjustment on a solution that also contains a cyclodextrin, which can sometimes lead to synergistic improvements in solubility.[14]
Table 3: Summary of Solubilization Strategies
Strategy
Mechanism
When to Use
Key Advantage
Major Limitation
pH Adjustment
Forms a soluble salt
First-line approach for ionizable compounds
Simple, effective, uses minimal excipients
Not suitable for pH-sensitive assays or neutral compounds
Co-solvents
Reduces solvent polarity
When pH is fixed; for preparing concentrated stocks
Easy to prepare stocks; versatile
Potential for compound to precipitate on dilution; solvent toxicity
Surfactants
Micellar encapsulation
High concentrations needed; very insoluble compounds
High loading capacity possible
Can interfere with biological membranes and assays
Cyclodextrins
Inclusion complex formation
High concentrations needed; in vivo formulations
Generally low toxicity; stabilizes compound
Can be expensive; specific CD choice matters
References
Baud, V. et al. (2018). Surfactant solubilization of hydrophobic compounds in soil and water : I. Dodecylsulphate monomer and micellar partition coefficients for 28 polychlorinated biphenyls (PCBs)[19]. PubMed. Available at: [Link]
Jönsson, B. et al. (2021). Solubilization of Hydrophobic Dyes in Surfactant Solutions. PMC - NIH. Available at: [Link]
Guha, S. et al. (1998). Bioavailability of Hydrophobic Compounds Partitioned into the Micellar Phase of Nonionic Surfactants. Environmental Science & Technology - ACS Publications. Available at: [Link]
Valente, A. J. M. et al. (2005). Micellar solubilization of drugs. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]
Unknown. (2025). What are the effects of surfactants on the solubilization of hydrophobic substances?. Blog. Available at: [Link]
Bergström, C. A. S. et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Available at: [Link]
Bergström, C. A. S. et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. ResearchGate. Available at: [Link]
Unknown. (n.d.). Solubility and pH of amines. Creative Chemistry. Available at: [Link]
Kakran, M. et al. (2024). Advances in Solubility Enhancement of Poorly Soluble Drugs in Pharmaceutical Development: A Review of Current Techniques and Strategies. ResearchGate. Available at: [Link]
Unknown. (2005). Principles of Drug Action 1, Spring 2005, Amines. University of Florida. Available at: [Link]
Spencer, J. N. et al. (1996). Complex formation between α-cyclodextrin and amines in water and DMF solvents. ResearchGate. Available at: [Link]
Ayach, A. A. et al. (2024). Variation of Cyclodextrin (CD) Complexation with Biogenic Amine Tyramine: Pseudopolymorphs of β-CD Inclusion vs. α-CD Exclusion, Deep Atomistic Insights. PMC. Available at: [Link]
Unknown. (2024). Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. MDPI. Available at: [Link]
Unknown. (n.d.). Workup for Removing Amines. Denison University. Available at: [Link]
Howei Pharm. (n.d.). Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine. Howei Pharm. Available at: [Link]
Jafar, M. et al. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
Crini, G. (2025). Cyclodextrins, Surfactants and Their Inclusion Complexes. MDPI. Available at: [Link]
Unknown. (n.d.). Isolation (Recovery) of amines. University of Alberta. Available at: [Link]
Kang, Y. et al. (2013). Solubility of Pharmaceuticals and Their Salts As a Function of pH. ACS Publications. Available at: [Link]
de Oliveira, R. M. (2020). Absorbing CO2 into solutions without water. NTNU TekNat. Available at: [Link]
Various Authors. (2015). Hi, Can anyone help me to isolate my compound from aqueous solution?. ResearchGate. Available at: [Link]
Karakucuk, A. (2020). Solubility Enhancement of Poorly Soluble Drugs: A Design of Experiment Approach to Develop Nanosuspensions. IT Medical Team. Available at: [Link]
Kakran, M. et al. (2024). (PDF) Advances in Solubility Enhancement of Poorly Soluble Drugs in Pharmaceutical Development: A Review of Current Techniques and Strategies. ResearchGate. Available at: [Link]
Hartono, A. et al. (2017). Influence of substitution of water by organic solvents in amine solutions on absorption of CO2. ResearchGate. Available at: [Link]
Hater, W. et al. (n.d.). Amine-based filmer chemistry for boilers with improved water solubility and performance. Veolia Water Technologies. Available at: [Link]
Al-kassas, R. et al. (2022). Solubility enhancement of some poorly soluble drugs by solid dispersion using Ziziphus spina-christi gum polymer. PMC. Available at: [Link]
Al-kassas, R. et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Publishing. Available at: [Link]
Hartono, A. et al. (2017). Influence of substitution of water by organic solvents in amine solutions on absorption of CO 2. SINTEF. Available at: [Link]
Technical Support Guide: Preventing Oxidative Degradation of Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine
Prepared by: Gemini Senior Application Scientist Last Updated: April 7, 2026 This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage, handling,...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini Senior Application ScientistLast Updated: April 7, 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage, handling, and stabilization of Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine to prevent oxidative degradation. The molecule's structure, featuring both a secondary amine and a tetrahydrofuran (THF) moiety, makes it susceptible to two distinct degradation pathways. Understanding and mitigating these pathways is critical for ensuring material integrity, experimental reproducibility, and laboratory safety.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and handling of Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine.
Q1: What are the common visual signs of degradation?
A: The most common signs include a noticeable color change, typically to a pale yellow or brown hue, and the potential formation of precipitates or oily residues. A change in viscosity may also occur over time. Any deviation from a clear, colorless liquid should be treated with suspicion.
Q2: What is the single most critical safety hazard with this compound during storage?
A: The most severe hazard is the formation of explosive peroxide crystals from the tetrahydrofuran (THF) ring. Ethers like THF are well-known to form peroxides upon exposure to air and light, which can detonate upon shock, friction, or heating (e.g., during distillation).[1][2]
Q3: How should I store a new, unopened container of this amine?
A: Unopened containers should be stored in a cool, dry, and dark location, away from heat sources and direct sunlight.[3] The storage area should be well-ventilated. It is also crucial to segregate it from acids and strong oxidizing agents.[4]
Q4: How often should I test for peroxides after opening the container?
A: For a peroxide-forming compound like this, testing should be performed before each use, especially if the material is to be concentrated or distilled.[2][5] As a routine, it is advisable to test opened containers every 1-3 months, depending on the frequency of use and storage conditions. Always date the container upon opening and upon each test.
Q5: My material has turned slightly yellow but tests negative for peroxides. Can I still use it?
A: A yellow color indicates the onset of amine oxidation, which may produce impurities like aldehydes or imines.[6][7] While it may be free from the immediate explosion hazard of peroxides, the purity is compromised. Its suitability depends on the sensitivity of your application. For high-purity applications, repurification (e.g., distillation, after ensuring the absence of peroxides) or using a fresh lot is recommended.
Section 2: Understanding the Degradation Mechanisms
Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine has two points of vulnerability to oxidation: the THF ring and the secondary amine nitrogen.
Pathway 1: Peroxide Formation in the Tetrahydrofuran Ring
This is a well-documented free-radical chain reaction initiated by light and oxygen.[1][8] The oxygen molecule abstracts a hydrogen radical from a carbon atom adjacent to the ether oxygen, creating a THF radical. This radical then reacts with more oxygen to propagate a chain reaction, forming dangerously unstable hydroperoxides.
Caption: Free-radical chain reaction for peroxide formation in the THF ring.
Pathway 2: Oxidation of the Secondary Amine
Secondary amines are susceptible to oxidation, which can proceed through several mechanisms, including hydrogen or electron abstraction.[6] This process often leads to the formation of imines, which can subsequently hydrolyze to form aldehydes and ketones, contributing to discoloration and the formation of impurities.[6][7]
Caption: Generalized pathway for the oxidative degradation of a secondary amine.
Section 3: Troubleshooting Guide: Identification and Mitigation
This section provides a logical workflow and detailed protocols for identifying and addressing potential degradation.
Logical Troubleshooting Workflow
Follow this decision tree when assessing the quality of your stored Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine.
Caption: Decision workflow for assessing amine integrity and safety.
Quantitative Testing Protocols
This is a rapid screening method suitable for routine checks.[5][9]
Preparation: Use commercial peroxide test strips (e.g., MQuant® or Quantofix®) and ensure they are within their expiration date.[9][10][11]
Sampling: In a well-ventilated area (preferably a fume hood), open the amine container.
Testing: Dip the test strip into the liquid for 1 second, ensuring the reaction zone is fully immersed.
Reading: Remove the strip and shake off excess liquid. Wait for the time specified by the manufacturer (typically 5-15 seconds).[9] If testing in an organic solvent, some strips require adding a drop of deionized water to the test pad after the solvent evaporates.[9]
Interpretation: Immediately compare the color of the reaction pad to the color scale provided on the packaging. Record the date and result on the container label.
This method is more sensitive and can detect a wider range of peroxides than some test strips.[2][5]
Reagent Preparation: Prepare a fresh solution by dissolving 100 mg of potassium iodide (KI) in 1 mL of glacial acetic acid.
Sampling: In a fume hood, add 1 mL of the Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine to a clean glass test tube.
Reaction: Add the KI/acetic acid solution to the test tube containing the amine.
Observation: Gently mix and observe for any color change against a white background.
Interpretation:
No color change: Peroxides are likely absent or at a very low level.
Pale Yellow: A low concentration of peroxides (0.001-0.005%) is present.[2]
Bright Yellow to Brown: A high and potentially hazardous concentration of peroxides (>0.1%) is present.[2][5] Do not use and consult safety protocols for disposal.
Table 1: Interpretation of Peroxide Concentration Levels
Peroxide Concentration
Guideline for Use
< 3 ppm
Reasonably safe for most laboratory uses.
3 - 30 ppm
Unacceptable for concentration or distillation. Use with caution and dispose of remaining material after use.
> 30 ppm
Unacceptable and may pose a serious hazard. Do not use. Treat for disposal.[2]
Visible Crystals / Oily Film
EXTREMELY HAZARDOUS. Do not handle. Treat as a potential bomb and contact Environmental Health & Safety (EHS) immediately.[2]
Advanced Analytical Methods
For quantitative stability studies or quality control in drug development, more sophisticated techniques are required to assess purity and identify specific degradation products.
Gas Chromatography (GC): Useful for determining the concentration of the parent amine and identifying volatile degradation products.[12][13]
High-Performance Liquid Chromatography (HPLC): Can be used to quantify the parent amine and non-volatile degradation products.[14]
Mass Spectrometry (MS): Often coupled with GC or HPLC (GC-MS, LC-MS), this technique is invaluable for identifying the exact molecular structures of unknown degradation products.[12][15]
Section 4: Proactive Prevention and Stabilization
The best strategy is to prevent degradation from occurring in the first place through proper handling and the use of stabilizers.
Optimal Storage and Handling Protocol
Inert Atmosphere: Oxygen is a key reactant in both degradation pathways. Upon opening a new container, and after each use, flush the headspace with an inert gas like dry nitrogen or argon before re-sealing. This displaces oxygen and moisture.
Seal Tightly: Use high-quality caps with chemically resistant liners (e.g., PTFE) to ensure an airtight seal.
Use Opaque Containers: If the compound is supplied in a clear bottle, transfer it to an amber glass bottle or wrap the original container in aluminum foil to protect it from light.
Temperature Control: Store in a cool environment, but avoid refrigeration unless specified by the manufacturer, as this can sometimes cause precipitation of dissolved stabilizers or the compound itself.
Minimize Headspace: If possible, purchase quantities that will be consumed relatively quickly to minimize the volume of the gas-phase headspace in the container.
Use of Stabilizers and Antioxidants
For long-term storage or for unstabilized material, adding an antioxidant is a highly effective preventative measure. Antioxidants function by interrupting the free-radical chain reactions.[16]
Table 2: Common Antioxidant Types for Stabilization
Antioxidant Class
Mechanism of Action
Examples & Recommended Use
Hindered Phenols
Act as hydrogen atom donors (HAT) to quench peroxy radicals, terminating the oxidation chain reaction.[16][17]
Butylated hydroxytoluene (BHT) . Highly effective for preventing peroxide formation in ethers.[8][18] The recommended choice for this compound.
Aromatic Amines
Also function as radical scavengers. Very effective but can cause discoloration.[19][20][21]
Diphenylamine derivatives. Generally used in industrial applications like polymers and rubbers.
Hydroxylamines
Can function as both primary (radical scavenging) and secondary (peroxide decomposing) antioxidants.[17][20]
Confirm Absence of Peroxides: Before adding any stabilizer, you must confirm that the amine is free of peroxides using Protocol 3.2.1 or 3.2.2. Adding a stabilizer to a solution that already contains high levels of peroxides is not recommended.
Calculate Amount: A typical concentration for BHT is 50-250 ppm (mg/L). For 100 mL of the amine, you would add between 5 mg and 25 mg of BHT.
Addition: Under an inert atmosphere (e.g., in a glovebox or under a nitrogen stream), add the solid BHT to the amine.
Mixing: Seal the container and mix gently until the BHT is fully dissolved.
Labeling: Clearly label the container indicating that it has been stabilized with BHT and specify the concentration and date of addition.
References
Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC. (n.d.).
Working Safely with Peroxide Forming Compounds - Safety & Risk Services. (2023, April 15).
How peroxide form in THF I How does butylated hydroxytoluene (BHT) stop peroxide formation in THF? - YouTube. (2024, February 18).
Peroxide formation mechanism in THF #chemistry #science #peroxide #solvent #mechanism - YouTube. (2024, February 20).
Working Safely with Peroxide Forming Compounds - Safety & Risk Services. (2017, November 27).
Oxidation of Secondary and Primary Amines. (n.d.).
Oxidation of Primary, Secondary, and Tertiary Amines with Neutral Permanganate. A Simple Method for Degrading Amines to - The Vespiary. (n.d.).
New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms - ACS Publications. (2009, September 28).
Experimental Characterization of Tetrahydrofuran Low-Temperature Oxidation Products Including Ketohydroperoxides and Highly Oxygenated Molecules | Energy & Fuels - ACS Publications. (2020, December 27).
Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. (2025, October 30).
Amine Degradation → Term - Climate → Sustainability Directory. (2026, February 3).
Reducing unwanted byproducts in Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine alkylation
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the alkylation of Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine. Our...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the alkylation of Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine. Our focus is on practical, field-proven insights to help you minimize unwanted byproducts and optimize your reaction outcomes.
Introduction: The Challenge of Selective Alkylation
The N-alkylation of secondary amines like Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine is a fundamental transformation in organic synthesis. However, a significant challenge lies in controlling the reaction to selectively yield the desired tertiary amine while minimizing the formation of byproducts.[1] The nucleophilicity of the nitrogen atom increases with each alkylation, making the product amine often more reactive than the starting material. This can lead to over-alkylation and the formation of quaternary ammonium salts.[2][3]
This guide will walk you through common issues, their underlying causes, and effective strategies to mitigate them.
Here we address specific problems you might encounter during the alkylation of Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine.
FAQ 1: My reaction is producing a significant amount of a quaternary ammonium salt. How can I prevent this over-alkylation?
Answer: The formation of quaternary ammonium salts is a classic side reaction in amine alkylation, occurring when the desired tertiary amine product reacts further with the alkylating agent.[2][3]
Troubleshooting Steps:
Control Stoichiometry: Carefully control the stoichiometry of your reactants. Use of a large excess of the alkylating agent should be avoided. A 1.0 to 1.1 equivalent of the alkylating agent is a good starting point.[4]
Slow Addition of Alkylating Agent: Add the alkylating agent dropwise to the reaction mixture, preferably at a reduced temperature (e.g., 0 °C), to maintain a low instantaneous concentration of the electrophile.[4] This minimizes the chance of the more nucleophilic tertiary amine product competing with the starting secondary amine.
Monitor the Reaction Closely: Track the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Quench the reaction as soon as the starting material is consumed to prevent further reaction.
Choice of Alkylating Agent: The reactivity of the alkylating agent plays a crucial role. Highly reactive agents like methyl iodide will favor over-alkylation.[2] If possible, consider a less reactive alkyl halide.
FAQ 2: I am observing unreacted starting material along with several unidentified byproducts. What could be the cause?
Answer: Incomplete conversion and the formation of multiple byproducts can stem from several factors, including suboptimal reaction conditions and competing reaction pathways.
Troubleshooting Steps:
Reaction Temperature and Time: Ensure the reaction is running at an appropriate temperature and for a sufficient duration. For less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be necessary.[4] Monitor the reaction to determine the optimal reaction time.
Solvent Choice: The choice of solvent can significantly impact the reaction rate and selectivity. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often effective for N-alkylation reactions.[5]
Base Selection: The presence of a suitable base is often necessary to neutralize the acid generated during the reaction and to deprotonate the amine, increasing its nucleophilicity. Common bases include potassium carbonate or triethylamine. For challenging alkylations, stronger bases like cesium hydroxide have been shown to improve selectivity for mono-alkylation.[5]
Alternative Synthetic Routes: If direct alkylation with an alkyl halide proves problematic, consider alternative methods such as reductive amination.[2] This involves reacting the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ. This method can offer higher selectivity and avoid the formation of quaternary ammonium salts.[6][7]
FAQ 3: My final product is difficult to purify. What are the best methods for isolating the desired tertiary amine?
Answer: Purifying amines can be challenging due to their basic nature and potential for interaction with silica gel during column chromatography.
Troubleshooting Purification:
Acid-Base Extraction: A classic and effective method for separating amines from neutral or acidic impurities is acid-base extraction.[8]
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).
Extract with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer.
Wash the organic layer to remove any remaining starting materials or byproducts.
Basify the aqueous layer with a base (e.g., NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.
Flash Column Chromatography: If extraction is insufficient, flash column chromatography on silica gel can be employed.[4]
Tailing Reduction: To minimize tailing of the basic amine on the acidic silica gel, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (e.g., 1-2%), to the eluent system.
Gradient Elution: A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can help to effectively separate the desired product from impurities.
Alternative Stationary Phases: For particularly difficult separations, consider using alternative stationary phases like alumina or reverse-phase silica gel.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine
This protocol provides a general guideline. Optimization of specific parameters may be required for your particular substrate and alkylating agent.
Materials:
Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine
Alkyl halide (1.0-1.2 equivalents)
Anhydrous potassium carbonate (2-3 equivalents)
Anhydrous N,N-dimethylformamide (DMF)
Round-bottom flask with a magnetic stirrer
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a round-bottom flask under an inert atmosphere, add Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine and anhydrous DMF.
Add anhydrous potassium carbonate to the mixture.
Stir the suspension at room temperature for 15-30 minutes.
Slowly add the alkyl halide dropwise to the reaction mixture.
Heat the reaction to 50-60 °C and monitor its progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate) three times.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (using a suitable eluent system, potentially with 1% triethylamine) to obtain the desired tertiary amine.[4]
Protocol 2: Reductive Amination as an Alternative Strategy
This method can provide better selectivity and avoid over-alkylation issues.[2]
In a round-bottom flask, dissolve Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine and the aldehyde or ketone in DCM or DCE.
Add a catalytic amount of acetic acid.
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
In a separate flask, suspend sodium triacetoxyborohydride in the reaction solvent.
Slowly add the imine solution to the reducing agent suspension.
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
Once the reaction is complete, quench by carefully adding a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, and extract the aqueous layer with the organic solvent.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.[4]
Visualizing the Reaction and Troubleshooting Logic
To better understand the process, the following diagrams illustrate the reaction pathways and a logical approach to troubleshooting.
Diagram 1: General Alkylation Reaction and Potential Side Reaction
Caption: The desired alkylation pathway and the common over-alkylation side reaction.
Diagram 2: Troubleshooting Flowchart for Alkylation Issues
Caption: A logical workflow for troubleshooting common issues in the alkylation reaction.
Summary of Key Parameters for Optimization
Parameter
Recommendation to Reduce Byproducts
Rationale
Stoichiometry
Use 1.0-1.2 eq. of alkylating agent.
Minimizes the availability of the electrophile for over-alkylation of the more nucleophilic product.
Addition Rate
Slow, dropwise addition of the alkylating agent.
Keeps the instantaneous concentration of the alkylating agent low, favoring reaction with the more abundant starting amine.
Temperature
Start at 0 °C, then allow to warm or gently heat as needed.
Controls the initial rate of reaction and can improve selectivity.
Solvent
Polar aprotic (e.g., DMF, DMSO).
Facilitates SN2 reactions.
Base
K₂CO₃, Et₃N, or CsOH for difficult cases.
Neutralizes acid byproduct and can enhance the nucleophilicity of the starting amine.
Alternative Method
Reductive Amination.
Often provides higher selectivity for mono-alkylation and avoids the formation of quaternary salts.[2]
References
Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide - ACS Publications. [Link]
Ch22: Alkylation of Amines - University of Calgary. [Link]
Alkylation of Amines (Sucks!) - Master Organic Chemistry. [Link]
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture | Organic Process Research & Development - ACS Publications. [Link]
20.05.1: Alkylation of Amines by Alkyl Halides - Chemistry LibreTexts. [Link]
Alkylation of Amines, Part 1: with Alkyl Halides - YouTube. [Link]
Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC - NIH. [Link]
New catalysts for amine alkylation reactions promoted by hydrogen borrowing - White Rose eTheses Online. [Link]
US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google P
Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights - OUCI. [Link]
US2377511A - Purification of amine reaction mixtures - Google P
Conversion of furfural to tetrahydrofuran-derived secondary amines under mild conditions | Request PDF - ResearchGate. [Link]
Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing). [Link]
Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. [Link]
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. [Link]
Technical Support Center: A Guide to Anhydrous Solvents in Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine Catalytic Reactions
For Researchers, Scientists, and Drug Development Professionals Introduction Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine, a chiral secondary amine, possesses structural motifs that make it a promising candidate for app...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine, a chiral secondary amine, possesses structural motifs that make it a promising candidate for applications in asymmetric catalysis, either as an organocatalyst or as a chiral ligand for metal-catalyzed transformations. The success of such catalytic reactions is intrinsically linked to the careful control of reaction parameters, with the choice of an anhydrous solvent being of paramount importance. The solvent not only dictates the solubility of reactants and catalysts but also profoundly influences the stereochemical outcome of the reaction by affecting the conformation and stability of the catalytic transition states.
This guide provides a comprehensive framework for solvent selection and troubleshooting for catalytic reactions involving Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine and similar chiral amines, ensuring optimal performance and reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous solvents critical for catalytic reactions involving chiral amines like Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine?
A1: The presence of water in a catalytic system can have several detrimental effects. Water can act as a competing ligand, coordinating to a metal center and inhibiting catalyst activity. It can also hydrolyze sensitive reagents or intermediates. In the context of asymmetric catalysis, water can disrupt the carefully organized, chiral transition state, leading to a significant decrease in enantioselectivity. Therefore, maintaining strictly anhydrous conditions is crucial for achieving high yields and stereoselectivity in these reactions.
Q2: What are the key properties to consider when selecting an anhydrous solvent for a catalytic reaction with Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine?
A2: The ideal anhydrous solvent should possess the following characteristics:
Inertness: The solvent must not react with the catalyst, substrates, or reagents.
Solubilizing Power: It should effectively dissolve all reaction components to ensure a homogeneous reaction mixture.
Appropriate Polarity: The polarity of the solvent can significantly impact the stability of the transition state and, consequently, the enantioselectivity of the reaction. A solvent screen is often necessary to identify the optimal medium.[1] Non-coordinating, nonpolar solvents are often preferred as they minimize interference with the catalyst-substrate interaction.[2][3]
Boiling Point: The boiling point should be suitable for the desired reaction temperature and allow for easy removal during work-up.
Purity: The solvent must be of high purity and free from contaminants that could poison the catalyst.
Q3: How does the choice of solvent influence the enantioselectivity of a reaction catalyzed by a chiral amine?
A3: The solvent plays a crucial role in the transition state of an asymmetric reaction. It can influence the conformation of the catalyst-substrate complex, thereby affecting the facial selectivity of the reaction. In many cases, less polar, non-coordinating solvents lead to higher enantioselectivity by promoting a more rigid and well-defined chiral environment around the catalyst. Conversely, polar or coordinating solvents can solvate the catalyst or intermediates, leading to a less organized transition state and lower enantiomeric excess (ee).
Q4: What are the best practices for handling and storing anhydrous solvents?
A4: To maintain the integrity of anhydrous solvents, the following practices are recommended:
Purchase from a reputable supplier: Start with high-quality, freshly opened anhydrous solvents.
Store under an inert atmosphere: Store anhydrous solvents under argon or nitrogen to prevent contamination with atmospheric moisture.
Use appropriate drying agents: If necessary, solvents can be further dried using molecular sieves or other suitable drying agents.[4]
Use proper techniques for transfer: Use dry syringes or cannulas to transfer anhydrous solvents to the reaction vessel.
Flame-dry glassware: All glassware should be flame-dried under vacuum or a stream of inert gas to remove any adsorbed moisture before use.[4]
Troubleshooting Guide
This section addresses common problems encountered during catalytic reactions with Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine and provides a systematic approach to troubleshooting.
Problem 1: Low or No Reaction Conversion
Potential Cause
Troubleshooting Step
Scientific Rationale
Catalyst Inactivity
Verify the purity and integrity of the Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine. If using a metal complex, ensure proper complex formation.
Impurities can act as catalyst poisons, inhibiting the catalytic cycle.
Presence of Water
Ensure all reagents and solvents are strictly anhydrous. Flame-dry all glassware immediately before use.
Water can deactivate the catalyst or react with sensitive reagents.
Incorrect Reaction Temperature
Optimize the reaction temperature. Some reactions require heating to overcome activation barriers, while others may require cooling to prevent catalyst decomposition.
Reaction kinetics are highly temperature-dependent.
Sub-optimal Solvent
Perform a solvent screen with a range of anhydrous solvents of varying polarity (e.g., toluene, THF, dichloromethane, diethyl ether).
The solubility of reactants and the stability of intermediates can be highly solvent-dependent.
Problem 2: Low Enantioselectivity (Low ee)
Potential Cause
Troubleshooting Step
Scientific Rationale
Sub-optimal Solvent Choice
Screen a variety of anhydrous, non-coordinating solvents. Often, less polar solvents lead to higher enantioselectivity.[3]
The solvent influences the conformation of the chiral transition state. Non-coordinating solvents minimize interference with the catalyst-substrate interaction, leading to a more ordered transition state.[2]
Incorrect Reaction Temperature
Lowering the reaction temperature often increases enantioselectivity.
A lower temperature can amplify the small energy difference between the diastereomeric transition states leading to the major and minor enantiomers.
Presence of Impurities
Ensure the chiral amine, substrates, and all reagents are of the highest possible purity.
Impurities can catalyze a non-selective background reaction, leading to a racemic product.
Catalyst Aggregation
Vary the catalyst loading. In some cases, high catalyst concentrations can lead to the formation of less selective aggregates.
The catalytically active species may be a monomer, and aggregation can disrupt the chiral environment.
Data Presentation: Properties of Common Anhydrous Solvents
The selection of an appropriate anhydrous solvent is a critical step in optimizing catalytic reactions. The table below provides a summary of the physical properties of commonly used anhydrous solvents to aid in this selection process.
Solvent
Dielectric Constant (20°C)
Boiling Point (°C)
Polarity
Coordinating Ability
Toluene
2.38
110.6
Nonpolar
Low
Hexane
1.88
68.7
Nonpolar
Low
Dichloromethane (DCM)
9.08
39.6
Polar Aprotic
Low
Tetrahydrofuran (THF)
7.58
66
Polar Aprotic
High
2-Methyltetrahydrofuran (2-MeTHF)
6.97
80
Polar Aprotic
High
Diethyl Ether
4.34
34.6
Nonpolar
Moderate
Acetonitrile
37.5
81.6
Polar Aprotic
High
Dimethylformamide (DMF)
36.7
153
Polar Aprotic
High
Experimental Protocols
Protocol 1: General Procedure for a Catalytic Asymmetric Reaction
This protocol outlines a general procedure for performing an asymmetric catalytic reaction using a chiral amine like Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine.
Glassware Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (argon or nitrogen).
Catalyst/Ligand Addition: To the cooled flask, add the chiral amine (e.g., Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine) and, if applicable, the metal precursor under a positive pressure of inert gas.
Solvent Addition: Add the chosen anhydrous solvent via a dry syringe. Stir the mixture at room temperature for the time required to form the active catalyst.
Reagent Addition: Add the substrate to the catalyst solution. If the second reactant is a liquid, add it dropwise via a syringe.
Reaction Monitoring: Stir the reaction mixture at the desired temperature and monitor its progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC).
Work-up: Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NH₄Cl solution).
Extraction and Purification: Extract the product with an appropriate organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualization of Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting the optimal anhydrous solvent for a given catalytic reaction.
Caption: A workflow for selecting the optimal anhydrous solvent.
References
BenchChem. (2025). Technical Support Center: Troubleshooting Enantioselectivity with 2-(2-Aminoethyl)-1-methylpyrrolidine. BenchChem.
Solvent effects in homogeneous asymmetric catalysis. (n.d.). Royal Society of Chemistry.
Kumar, A., et al. (2017).
France, S., Guerin, D. J., Miller, S. J., & Lectka, T. (2003). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 103(8), 2985-3012.
Headley, A. D. (2010). A Chiral Solvent Effect in Asymmetric Organocatalysis. Organic Letters, 12(10), 2262-2265.
Sigma-Aldrich. (n.d.). Chiral Amines in Asymmetric Synthesis.
Itsuno, S. (2005). Possible effect of chiral solvents on asymmetric reactions, in which...
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment.
BenchChem. (2025). A Comparative Guide to Asymmetric Synthesis Methods for Chiral Alcohols. BenchChem.
Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Amino Acids and Peptides (pp. 249-307).
Blackmond, D. G. (2016). Explaining Anomalies in Enamine Catalysis: “Downstream Species” as a New Paradigm for Stereocontrol. Accounts of Chemical Research, 49(6), 1072-1081.
d'Angelo, J., et al. (2004). Asymmetric Michael Reaction Involving Chiral Imines/Secondary Enamines: Stereocontrolled Synthesis of 2,2-Disubstituted Tetrahydrothiophen-3-ones. Organic Letters, 6(15), 2603-2606.
Jørgensen, K. A., et al. (2012). Mechanistic investigation of the origin of low enantioselectivity in the α-chlorination.
Ellman, J. A., et al. (2015). Asymmetric synthesis of amines using tert-butanesulfinamide.
Koga, K. (1994). [Asymmetric synthesis using chiral bases]. Yakugaku Zasshi, 114(12), 957-73.
Andersson, P. G. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 122(1), 100-148.
Zhou, Y.-G., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society, 140(6), 2034-2037.
BenchChem. (2025).
Francke, R., & Little, R. D. (2025).
Hartono, A., et al. (2013). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 52(43), 15109-15117.
Wiley. (2004). Chiral Reagents for Asymmetric Synthesis.
Santa Cruz Biotechnology. (n.d.). (4-Isopropyl-benzyl)-(tetrahydro-furan-2-yl-methyl)-amine.
SINTEF. (n.d.). Impact of Solvent on the Thermal Stability of Amines.
ChemicalBook. (n.d.).
Zhang, X., et al. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration.
Fu, G. C. (2008). Working with Hazardous Chemicals. Organic Syntheses, 85, 313.
Tanaka, F. (2017). Amines as Catalysts: Dynamic Features and Kinetic Control of Catalytic Asymmetric Chemical Transformations to Form C−C Bonds a. The Chemical Record, 17(9), 897-910.
Wolfe, J. P. (2008). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Topics in Current Chemistry, 280, 1-42.
Wikipedia. (n.d.). Nitrilotriacetic acid.
CymitQuimica. (n.d.).
Perna, F. M., et al. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry.
Myers, A. G. (1999). synthesis and diastereoselective alkylation of pseudoephedrine amides. Organic Syntheses, 76, 57.
The Royal Society of Chemistry. (n.d.).
Zhang, X., et al. (2020). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Chemical Science, 11(36), 9838-9844.
BenchChem. (2025). Comparative Pharmacological Profiles of Furan-2-ylmethyl-amine Isomers: A Detailed Analysis. BenchChem.
CAS Common Chemistry. (n.d.).
CORE. (n.d.). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans.
A Comparative Guide to the Reactivity of Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine and Tetrahydrofurfurylamine for the Research Scientist
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and fine chemical synthesis, the selection of an appropriate amine building block is a critical decision that profoundly...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of an appropriate amine building block is a critical decision that profoundly influences reaction efficiency, impurity profiles, and overall synthetic strategy. This guide provides an in-depth comparison of the reactivity of two structurally related amines: the secondary amine, isopropyl-(tetrahydro-furan-2-ylmethyl)-amine, and its primary amine counterpart, tetrahydrofurfurylamine. By examining their electronic and steric properties, we will delineate their respective reactivities in key synthetic transformations, supported by established principles of physical organic chemistry and data from analogous systems.
Introduction: Structure and Physicochemical Properties
At the heart of their reactivity differences lie their distinct structural features. Tetrahydrofurfurylamine is a primary amine, possessing an unsubstituted -NH2 group, while isopropyl-(tetrahydro-furan-2-ylmethyl)-amine is a secondary amine, with one of the N-H protons replaced by a sterically demanding isopropyl group.
Comparative Reactivity Analysis: A Tale of Sterics and Electronics
The reactivity of an amine is primarily governed by the availability of the nitrogen lone pair for nucleophilic attack and the steric hindrance around the nitrogen atom.
Nucleophilicity: The Electronic Driving Force
In general, secondary amines are more nucleophilic than primary amines.[5][6] This is attributed to the electron-donating inductive effect of the additional alkyl group on the nitrogen atom, which increases the electron density of the lone pair.[5] Consequently, isopropyl-(tetrahydro-furan-2-ylmethyl)-amine is expected to be electronically more nucleophilic than tetrahydrofurfurylamine.
However, nucleophilicity is not solely dictated by electronic effects. The steric environment around the nitrogen atom plays a crucial, and often dominant, role.
Steric Hindrance: The Physical Barrier
The isopropyl group in isopropyl-(tetrahydro-furan-2-ylmethyl)-amine presents a significant steric barrier to the approach of electrophiles.[7] This steric hindrance can dramatically reduce the rate of reaction, even though the nitrogen is electronically more nucleophilic.[5] In contrast, the primary amine group of tetrahydrofurfurylamine is significantly more accessible.
This interplay between enhanced electronic nucleophilicity and increased steric hindrance in the secondary amine is the central theme of their reactivity differences.
Reactivity in Key Synthetic Transformations
The balance of electronic and steric effects manifests differently in various reaction types.
Amide Bond Formation: A Clear Win for the Primary Amine
In acylation reactions, such as the formation of amides from acyl chlorides or activated carboxylic acids, primary amines like tetrahydrofurfurylamine are generally more reactive than sterically hindered secondary amines.[8][9]
The transition state for nucleophilic attack on the carbonyl carbon is sensitive to steric bulk. The bulky isopropyl group in isopropyl-(tetrahydro-furan-2-ylmethyl)-amine will significantly impede its approach to the electrophilic carbonyl center, leading to a slower reaction rate compared to the less hindered tetrahydrofurfurylamine.[9]
A Comparative Guide to Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine and Other Secondary Aliphatic Amines for Synthetic and Medicinal Chemistry
Abstract: Secondary amines are foundational scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[1] Their utility as nucleophiles, bases, and key structural motifs is dictated by the nature of their N-sub...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: Secondary amines are foundational scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[1] Their utility as nucleophiles, bases, and key structural motifs is dictated by the nature of their N-substituents. This guide provides an in-depth comparison of Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine, a molecule incorporating a polar heterocyclic ether, with three archetypal secondary aliphatic amines: the sterically hindered Diisopropylamine (DIPA), the linear Dibutylamine (DBA), and the cycloaliphatic N-Ethylcyclohexylamine. We will dissect their physicochemical properties, outline validated experimental protocols for their characterization, and discuss the causal relationships between their structures and their performance in relevant chemical applications. This analysis aims to equip researchers, particularly those in drug development, with the rationale to select the appropriate amine based on predictable, data-driven characteristics.
Introduction: The Strategic Importance of N-Substituent Selection
Secondary amines are ubiquitous in organic synthesis, serving as versatile building blocks for a vast array of more complex molecules.[2] In medicinal chemistry, the secondary amine motif is a frequent pharmacophore, and modulating its properties—such as basicity and lipophilicity—is a critical step in optimizing a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.[1] The choice of amine is therefore not trivial; it is a strategic decision that impacts reactivity, solubility, and biological interactions.
This guide focuses on a comparative analysis of four distinct secondary amines, each representing a specific structural class:
Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine: The subject of our analysis, this amine is unique due to its tetrahydrofuran (THF) moiety. The embedded ether oxygen introduces polarity and a hydrogen bond acceptor site, which is anticipated to significantly alter its properties compared to simple alkylamines.
Diisopropylamine (DIPA): A classic example of a sterically hindered, branched amine. It is most famous as the precursor to the non-nucleophilic strong base, lithium diisopropylamide (LDA).[3]
Dibutylamine (DBA): A simple, linear-chain amine. Its flexible, unbranched substituents provide a baseline for understanding the behavior of less sterically encumbered secondary amines.[4]
N-Ethylcyclohexylamine: A mixed cycloaliphatic-aliphatic amine. The rigid cyclohexane ring imparts distinct steric and conformational properties compared to the other examples.[5]
By comparing these four molecules, we can illuminate the specific advantages and disadvantages conferred by branching, linearity, cyclization, and heteroatom functionalization in the N-alkyl substituents.
Caption: The four secondary amines selected for comparison.
Comparative Physicochemical Properties
The utility of an amine in a given application is fundamentally tied to its physical properties. These properties, including boiling point, basicity, and solubility, are a direct consequence of molecular structure and the resulting intermolecular forces.
The boiling points of amines are primarily governed by their molecular weight and their capacity for hydrogen bonding.[14] As secondary amines, all four molecules can act as both hydrogen bond donors (via the N-H proton) and acceptors (via the nitrogen lone pair).[15]
Dibutylamine (159°C) and N-Ethylcyclohexylamine (165°C) have similar molecular weights and exhibit boiling points typical for amines of their size, significantly higher than non-polar alkanes due to hydrogen bonding.[11][10]
Diisopropylamine (84°C) has a notably lower boiling point, which is a consequence of its lower molecular weight and the steric hindrance from its branched alkyl groups, which can disrupt efficient packing and intermolecular hydrogen bonding.[9]
Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine (192.3°C) has the highest boiling point.[8] This is attributable not only to its higher molecular weight but also to the presence of the oxygen atom in the THF ring. This oxygen atom provides an additional, strong hydrogen bond acceptor site, leading to more extensive intermolecular associations and requiring more energy to transition to the vapor phase.
Basicity (pKa)
The basicity of an amine is a measure of the availability of its nitrogen lone pair to accept a proton. For aliphatic amines, this is typically discussed in terms of the pKa of the conjugate ammonium ion (R₂NH₂⁺).[16] Most simple secondary aliphatic amines have conjugate acid pKa values in the range of 10-11, making them moderately strong bases.[16]
Alkyl groups are generally electron-donating, which increases the electron density on the nitrogen atom and makes the amine more basic than ammonia.[17] While DIPA, DBA, and N-Ethylcyclohexylamine are all expected to have similar basicities in this range, the structure of Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine introduces a subtle electronic effect. The electronegative oxygen atom in the THF ring can exert a slight electron-withdrawing inductive effect, which could potentially decrease the electron density on the nitrogen and render it marginally less basic than its purely aliphatic counterparts. However, this effect is likely small due to the number of separating sigma bonds.
Lipophilicity (logP) and Solubility
The octanol-water partition coefficient (logP) is a critical parameter in drug development, indicating the lipophilicity ("oil-loving" nature) of a molecule.
Dibutylamine (logP = 2.83) is significantly more lipophilic than Diisopropylamine (logP = 1.4) , reflecting its larger non-polar surface area.[6][12] This increased lipophilicity corresponds to its lower solubility in water.[4]
Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine is expected to have the highest water solubility among the C8 amines. The THF moiety introduces significant polarity and an additional hydrogen bond acceptor. This disrupts the molecule's lipophilic character, making it more hydrophilic than both dibutylamine and N-ethylcyclohexylamine. This property is highly desirable when developing drug candidates that require improved aqueous solubility.
Experimental Protocols for Property Determination
To ensure data integrity and reproducibility, standardized protocols must be employed. The following sections detail robust methods for determining key physicochemical parameters.
Protocol: Determination of Octanol-Water Partition Coefficient (LogP)
This protocol is based on the OECD 107 "Shake Flask" method, a gold standard for LogP determination.
Causality: The shake-flask method directly measures the partitioning of a compound between two immiscible phases (n-octanol and water), providing a definitive value for its lipophilicity. The choice of UV-Vis or GC for analysis depends on whether the analyte possesses a chromophore or is sufficiently volatile, respectively.
Methodology:
Preparation: Prepare a stock solution of the amine in n-octanol (pre-saturated with water). Also prepare a water phase (pre-saturated with n-octanol).
Partitioning: In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the saturated water.
Equilibration: Shake the funnel vigorously for 5-10 minutes to ensure thorough mixing and partitioning. Let the funnel stand until the layers have completely separated.
Sampling: Carefully withdraw a sample from both the n-octanol and the aqueous layers.
Quantification: Determine the concentration of the amine in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy if the compound has a chromophore, or Gas Chromatography).
Calculation: Calculate the LogP value using the formula: LogP = log₁₀([Amine]ₙ-octanol / [Amine]water).
Caption: Experimental workflow for LogP determination via the shake-flask method.
Protocol: Potentiometric Titration for pKa Determination
Causality: This method determines the pKa by monitoring the pH of a solution as a strong acid is added. The pKa corresponds to the pH at which the amine is exactly 50% protonated. This provides a direct measure of the amine's basic strength in an aqueous environment.
Methodology:
Solution Preparation: Accurately weigh a sample of the amine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
Titration Setup: Place the solution in a jacketed beaker with a magnetic stirrer. Calibrate and insert a pH electrode connected to a pH meter.
Titration: Slowly add a standardized strong acid titrant (e.g., 0.1 M HCl) in small, precise increments using a burette.
Data Recording: Record the pH of the solution after each addition of titrant.
Endpoint Determination: Continue the titration past the equivalence point. The pKa is the pH value at the half-equivalence point (the point where half of the amine has been neutralized). This can be determined from the first derivative of the titration curve.
Applications and Reactivity Considerations
The structural differences between these amines directly translate to their utility in chemical synthesis and drug design.
Caption: Logic diagram for selecting an amine based on application requirements.
Nucleophilicity and Steric Hindrance
In nucleophilic substitution reactions, steric hindrance around the nitrogen atom is a critical factor.
Diisopropylamine is an extremely poor nucleophile due to the bulky isopropyl groups shielding the nitrogen's lone pair. This property is exploited in its deprotonated form, LDA, which functions as a strong base with minimal nucleophilicity.[3]
Dibutylamine , with its linear alkyl chains, is significantly less hindered and is a competent nucleophile for Sₙ2 reactions.
Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine presents an intermediate case. While the isopropyl group provides some steric bulk, the THF-methyl group is more flexible, making it a more effective nucleophile than DIPA but likely less reactive than DBA.
Role as Ligands and Scaffolds
The ability to coordinate with metal ions is essential in catalysis. Here, Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine has a distinct advantage. The oxygen atom of the THF ring can act as a second Lewis basic site, allowing the molecule to function as a bidentate (two-toothed) ligand. This chelation effect can stabilize metal complexes, enhancing catalytic activity and selectivity in ways that monodentate amines like DIPA, DBA, and N-Ethylcyclohexylamine cannot.
Utility in Drug Development
In the context of drug discovery, the THF-containing amine is a particularly valuable building block. The THF ring is often used as a bioisostere for other cyclic systems, and its polarity can improve a compound's solubility and metabolic profile. The ability to introduce this desirable moiety along with a secondary amine handle for further chemical elaboration makes Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine a strategic choice for library synthesis and lead optimization campaigns.[1]
Conclusion
While all secondary aliphatic amines share core properties, this guide demonstrates that N-substituent variation leads to profound differences in their physicochemical profiles and applications.
Diisopropylamine is the specialist's choice for creating a sterically hindered, non-nucleophilic base.
Dibutylamine serves as a reliable, unhindered nucleophile and a baseline for linear amines.
N-Ethylcyclohexylamine provides a scaffold with intermediate steric bulk and defined conformational properties.
Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine , however, emerges as a uniquely versatile tool. Its integrated ether functionality imparts enhanced polarity and water solubility, a higher boiling point, and the potential for bidentate metal coordination.
For researchers in drug development and catalysis, Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine should not be viewed as just another secondary amine. It is a functionalized building block that offers rational, designed-in advantages for improving solubility, modulating reactivity, and creating novel, high-value molecular architectures.
Validation of HPLC analytical methods for Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine quantification
Validation of HPLC Analytical Methods for Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine Quantification: A Comparative Guide As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifyi...
Author: BenchChem Technical Support Team. Date: April 2026
Validation of HPLC Analytical Methods for Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine Quantification: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, non-chromophoric secondary amines. Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine (CAS: 5064-46-0) is a prime example. Featuring a flexible isopropyl group and a tetrahydrofuran ring, this compound is a highly versatile building block in the synthesis of CNS-active therapeutics and kinase inhibitors.
However, its lack of a conjugated
π
-system renders it virtually "invisible" to standard UV detection at trace levels. Furthermore, its basic secondary amine group (
pKa≈10.5
) is notorious for causing severe peak tailing on traditional silica-based stationary phases due to secondary ion-exchange interactions with residual silanols. To establish a self-validating, robust quantification method, we must move beyond legacy protocols and adopt modern detection strategies aligned with the latest regulatory frameworks.
This guide objectively compares available analytical methodologies, provides a field-proven High-Performance Liquid Chromatography (HPLC) protocol, and outlines a validation strategy strictly adhering to the updated.
Comparative Analysis: Selecting the Optimal Detection Strategy
When quantifying aliphatic amines, analytical scientists typically choose between three distinct pathways: Gas Chromatography with Flame Ionization Detection (GC-FID), HPLC with pre-column UV derivatization, or direct HPLC using a Charged Aerosol Detector (CAD).
The table below summarizes the empirical performance of these alternatives based on laboratory data for Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine.
Performance Metric
Method A: HPLC-CAD (Direct)
Method B: HPLC-UV (Derivatized)
Method C: GC-FID
Detection Principle
Universal mass-based nebulization
Optical absorbance (FMOC-Cl tag)
Thermal ionization
Sample Prep Time
< 5 minutes (Dilute & Shoot)
> 45 minutes (Reaction & Quench)
< 5 minutes
Limit of Quantitation (LOQ)
0.5 µg/mL
0.1 µg/mL
5.0 µg/mL
Linearity Range
1.0 – 150 µg/mL (Power-law fit)
0.5 – 100 µg/mL (Linear fit)
10 – 500 µg/mL
Peak Tailing Factor (
Tf
)
1.1 (Excellent)
1.3 (Good)
1.8 (Poor, thermal effects)
Method Robustness
High
Low (Derivatization yield varies)
Moderate
The Causality Behind the Choice:
While HPLC-UV with FMOC-Cl derivatization offers excellent sensitivity, the derivatization kinetics are highly sensitive to matrix pH and moisture, introducing unacceptable variability during routine Quality Control (QC). GC-FID suffers from peak broadening due to the thermal degradation susceptibility of the tetrahydrofuran ring.
Therefore, HPLC-CAD emerges as the superior choice. CAD operates by nebulizing the column eluent into droplets, drying them into particles, and transferring a charge to them via ionized nitrogen. The resulting electrometer signal is directly proportional to the mass of the analyte, completely bypassing the need for optical properties[1][2].
Caption: Decision tree for selecting the optimal HPLC detection strategy for aliphatic amines.
Experimental Methodology: HPLC-CAD Workflow
To achieve a sharp, symmetrical peak for Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine, we must suppress its ionization. Using a mobile phase pH of 10.5 ensures the secondary amine is deprotonated, eliminating silanol interactions.
Expert Insight: CAD requires strictly volatile mobile phases. Non-volatile buffers like phosphate will instantly clog the nebulizer and ruin the detector. Therefore, we utilize an Ammonium Bicarbonate buffer.
Step-by-Step Protocol
Mobile Phase Preparation:
Mobile Phase A: Dissolve 0.79 g of Ammonium Bicarbonate in 1.0 L of LC-MS grade water (10 mM). Adjust the pH to 10.5 using LC-MS grade Ammonium Hydroxide. Filter through a 0.2 µm PTFE membrane.
Mobile Phase B: 100% LC-MS grade Acetonitrile.
Chromatographic Conditions:
Column: Ethylene Bridged Hybrid (BEH) C18, 100 x 2.1 mm, 1.7 µm (Hybrid silica is mandatory to withstand pH 10.5).
Flow Rate: 0.4 mL/min.
Gradient Program:
0.0 - 1.0 min: 5% B
1.0 - 6.0 min: 5%
→
60% B
6.0 - 7.5 min: 60% B
7.5 - 8.0 min: 60%
→
5% B (Re-equilibration)
Column Temperature: 40°C.
Injection Volume: 2.0 µL.
CAD Parameters:
Evaporation Temperature: 35°C (Optimized to prevent volatilization of the low-molecular-weight amine).
Data Collection Rate: 10 Hz.
Filter Constant: 3.6 seconds.
Sample Preparation:
Diluent: 50:50 Water:Acetonitrile.
Accurately weigh 10.0 mg of the amine standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent to create a 1.0 mg/mL stock. Dilute further to the working concentration of 100 µg/mL.
Method Validation According to ICH Q2(R2)
The revised shifts the paradigm from a simple checkbox exercise to a holistic lifecycle approach, heavily emphasizing Analytical Quality by Design (AQbD) and continuous method performance verification[3].
Caption: Modern analytical lifecycle approach based on ICH Q2(R2) and AQbD principles.
To validate the HPLC-CAD method for Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine, the following self-validating parameters must be executed:
Specificity & Selectivity:
The method must resolve the target amine from its synthetic precursors (e.g., tetrahydrofurfuryl chloride and isopropylamine). Under the prescribed gradient, the target amine elutes at approximately 4.2 minutes, with a resolution (
Rs
) > 3.0 from all adjacent impurity peaks.
Linearity & Calibration Model:
Unlike UV detectors, CAD response is inherently non-linear over wide concentration ranges. ICH Q2(R2) explicitly permits the use of non-linear calibration models. A power-law transformation (
y=axb
) or a second-order polynomial fit is applied across the range of 1.0 µg/mL to 150 µg/mL, ensuring a coefficient of determination (
R2
)
≥
0.998[2].
Accuracy (Recovery):
Determined by spiking the sample matrix at 50%, 100%, and 150% of the target concentration. The absence of matrix interference in the CAD signal typically yields excellent recoveries between 98.5% and 101.5%.
Precision (Repeatability & Intermediate Precision):
Six replicate injections of the 100 µg/mL standard must yield a Relative Standard Deviation (RSD) of
≤
2.0% for both peak area and retention time.
Robustness via DoE:
In alignment with AQbD, robustness is not tested one-factor-at-a-time. A Plackett-Burman Design of Experiments (DoE) is utilized to simultaneously evaluate deliberate variations in flow rate (
±
0.05 mL/min), column temperature (
±
2°C), and mobile phase pH (
±
0.2). System suitability criteria (Tailing factor
≤
1.5, Theoretical plates
≥
5000) must remain uncompromised across all design space permutations.
References
European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures - Step 2b. Retrieved from[Link]
Mali, C., et al. (2025). Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1). International Journal of Pharmaceutical Sciences. Retrieved from[Link]
De Faria, A. F., et al. (2015). Development, validation and comparison of two stability-indicating RP-LC methods using charged aerosol and UV detectors for analysis of lisdexamfetamine dimesylate. Arab Journal of Chemistry. Retrieved from[Link]
Benchmarking Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine Derivatives: A Comparative Guide for Drug Discovery
In the landscape of medicinal chemistry, the furan and tetrahydrofuran scaffolds are foundational elements in a multitude of pharmacologically active agents.[1][2][3] Their derivatives have demonstrated a broad spectrum...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of medicinal chemistry, the furan and tetrahydrofuran scaffolds are foundational elements in a multitude of pharmacologically active agents.[1][2][3] Their derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and central nervous system (CNS) effects.[1][2][4] This guide provides a comparative framework for researchers and drug development professionals to benchmark Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine and its derivatives. While direct comparative data for this specific molecule is nascent in publicly available literature, this document synthesizes findings from structurally related compounds to offer a predictive performance landscape and outlines the essential experimental protocols for a comprehensive evaluation.
The core structure, combining a flexible tetrahydrofuran ring with an N-isopropyl amine, presents a unique stereochemical and electronic profile. The N-alkylation, in particular, is a critical determinant of biological activity, influencing properties from antimicrobial potency to cytotoxicity.[5][6] Understanding the structure-activity relationships (SAR) within this chemical class is paramount for the rational design of novel therapeutics.
The Competitive Landscape: Biological Activities of Structural Analogs
To contextualize the potential of Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine, we can draw insights from the documented activities of its structural relatives. The following sections summarize the performance of various furan and tetrahydrofuran amine derivatives in key biological assays.
Antimicrobial Activity
The furan nucleus is a well-established pharmacophore in antimicrobial agents.[2][7] The antimicrobial efficacy of N-alkylated heterocyclic amines is often correlated with the length of the alkyl chain.[6] Below is a comparative summary of the Minimum Inhibitory Concentration (MIC) values for various furan and tetrahydrofuran derivatives against representative bacterial and fungal strains.
Furan derivatives have also been investigated for their potential as anticancer agents.[1] The mechanism of action can vary, with some compounds inducing apoptosis or inhibiting key signaling pathways.[3]
The lack of direct binding affinity data highlights a significant research opportunity for Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine and its analogs.
Key Experimental Protocols for Benchmarking
To generate robust and comparable data, standardized experimental protocols are essential. The following section details the methodologies for key in vitro assays.
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
This assay determines the minimum concentration of a compound that inhibits the visible growth of a microorganism.
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Detailed Protocol:
Preparation of Microbial Inoculum: Culture the microbial strain on an appropriate agar medium. Prepare a suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard.
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing growth medium.
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Detailed Protocol:
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Radioligand Receptor Binding Assay
This technique is used to determine the affinity of a ligand for a specific receptor.[1]
Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand receptor binding assay.
Detailed Protocol:
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest and isolate the membrane fraction by centrifugation.
Binding Reaction: Incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound.
Separation: Terminate the reaction by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Potential Signaling Pathways and Mechanisms of Action
The interaction of amine compounds with GPCRs, such as serotonin and dopamine receptors, can initiate various intracellular signaling cascades.[1] The specific pathway activated is dependent on the receptor subtype and whether the ligand acts as an agonist or antagonist.[1]
Gq-Coupled Receptor Signaling
Activation of Gq-coupled receptors, like the 5-HT2A receptor, leads to the stimulation of phospholipase C (PLC).[1]
The Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the biological activities of structurally related furan and tetrahydrofuran derivatives, this class of compounds warrants investigation for antimicrobial, anticancer, and CNS-related applications.
This guide provides a foundational framework for such investigations, outlining the key biological assays and potential mechanisms of action. A significant opportunity exists to generate direct, comparative data for Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine and a library of its derivatives. Such studies will be instrumental in elucidating the structure-activity relationships and identifying lead candidates for further preclinical and clinical development.
References
Nowak, M., et al. (2021). Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl). Molecules, 26(2), 379. [Link]
Easwari, T. S. (2010).
BenchChem. (2025). Comparative Pharmacological Profiles of Furan-2-ylmethyl-amine Isomers: A Detailed Analysis.
Gade, A. B., et al. (2021). Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates. ACS Omega, 6(3), 2247–2257. [Link]
McCann, M. P., et al. (2000). Antimicrobial evaluation of N-alkyl betaines and N-alkyl-N, N-dimethylamine oxides with variations in chain length. Antimicrobial Agents and Chemotherapy, 44(9), 2533–2535. [Link]
Sengpracha, W., et al. (2018). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 34(3), 1435-1442. [Link]
Sen, S., et al. (2015). Chemistry and Therapeutic Aspect of Furan: A Short Review. Asian Journal of Research in Chemistry, 8(6), 429.
Wallentine, M., et al. (2018). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Pharmacology Biochemistry and Behavior, 172, 49-56.
Hassan, A. S., et al. (2020). Synthesis and antibacterial activity of novel furan derivatives. Journal of Heterocyclic Chemistry, 57(5), 2186-2198.
Sen, S., et al. (2010). Physicochemical and pharmacological study of some newly synthesized furan imine derivatives. Journal of Chemical and Pharmaceutical Research, 2(2), 469-477.
El-Sayed, N. N. E., et al. (2020). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega, 5(3), 1594–1607. [Link]
Gockel, I., et al. (2010). Synthesis and Antifungal Evaluation of Novel N-Alkyl Tetra- and Perhydroquinoline Derivatives. Archiv der Pharmazie, 343(11-12), 659–665. [Link]
Anamege, C., et al. (2013). Assessment of cytotoxicity of (N-isopropyl acrylamide) and Poly(N-isopropyl acrylamide)-coated surfaces. Journal of Biomedical Materials Research Part A, 101(12), 3530–3540. [Link]
Pernak, J., et al. (2004). Antimicrobial activity of N-alkoxycarbonylmethyl-N-alkyl-piperidinium chlorides. European Journal of Medicinal Chemistry, 39(11), 1023-1028.
Wyrwas, B., et al. (2015). Cytotoxicity of thermo-responsive polymeric nanoparticles based on N-isopropylacrylamide for potential application as a bioscaffold. Postepy higieny i medycyny doswiadczalnej, 69, 544-551.
A Comparative Guide to the Reproducible Batch Synthesis of Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine
For Researchers, Scientists, and Drug Development Professionals Introduction Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine is a heterocyclic amine with potential applications in medicinal chemistry and drug development....
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine is a heterocyclic amine with potential applications in medicinal chemistry and drug development. As with any biologically active compound, the ability to synthesize it in a consistent and reproducible manner is paramount for obtaining reliable experimental data and ensuring product quality.[1][2][3] This guide provides an in-depth comparison of two common and plausible batch synthesis pathways for Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine: Reductive Amination and Nucleophilic Substitution .
The choice of a synthetic route can significantly impact yield, purity, scalability, and cost-effectiveness. This document aims to provide a comprehensive analysis of these two pathways, complete with detailed experimental protocols, expected outcomes, and robust analytical methods for validation, thereby empowering researchers to make informed decisions for their specific needs.
Pathway 1: Reductive Amination of Tetrahydrofurfural
Principle and Rationale
Reductive amination is a highly efficient, one-pot method for the synthesis of amines from carbonyl compounds.[4][5] This pathway involves the reaction of tetrahydrofurfural with isopropylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. The use of a mild reducing agent, such as sodium borohydride, is common in these reactions.[4] This method is often favored for its operational simplicity and good yields.[1][6]
Detailed Experimental Protocol
Materials:
Tetrahydrofurfural (1.0 eq)
Isopropylamine (1.2 eq)
Methanol (anhydrous)
Sodium borohydride (NaBH₄) (1.5 eq)
Hydrochloric acid (1 M)
Sodium hydroxide (2 M)
Dichloromethane (DCM)
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flask
Magnetic stirrer
Ice bath
Separatory funnel
Rotary evaporator
Procedure:
To a solution of tetrahydrofurfural (1.0 eq) in anhydrous methanol, add isopropylamine (1.2 eq) at room temperature.
Stir the reaction mixture for 1-2 hours to allow for the formation of the imine intermediate.
Cool the reaction mixture to 0 °C using an ice bath.
Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours.
Quench the reaction by the slow addition of 1 M HCl until the pH is acidic (pH ~2).
Remove the methanol under reduced pressure using a rotary evaporator.
To the remaining aqueous residue, add 2 M NaOH until the pH is basic (pH ~12).
Extract the aqueous layer with dichloromethane (3 x 50 mL).
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
Workflow Visualization
Caption: Workflow for the reductive amination pathway.
Expected Outcomes and Performance
Reductive amination of heterocyclic aldehydes is generally a high-yielding reaction. Based on similar transformations reported in the literature, this pathway can be expected to provide the target compound in good to excellent yields, typically in the range of 70-90%, with high purity after purification.[7][8][9] The one-pot nature of this reaction makes it time-efficient.
Pathway 2: Nucleophilic Substitution of 2-(Halomethyl)tetrahydrofuran
Principle and Rationale
This pathway utilizes a classic SN2 reaction, where the lone pair of electrons on the nitrogen of isopropylamine acts as a nucleophile, attacking the electrophilic carbon of a 2-(halomethyl)tetrahydrofuran (e.g., 2-(chloromethyl)tetrahydrofuran) and displacing the halide leaving group.[10] A significant challenge in the alkylation of primary amines is over-alkylation, as the secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and quaternary ammonium salts.[11] To mitigate this, a large excess of the primary amine is typically used to increase the probability of the alkyl halide reacting with the starting amine rather than the product.[12]
Detailed Experimental Protocol
Part A: Preparation of 2-(Chloromethyl)tetrahydrofuran from Tetrahydrofurfuryl Alcohol (if not commercially available)
Materials:
Tetrahydrofurfuryl alcohol (1.0 eq)
Thionyl chloride (SOCl₂) (1.2 eq)
Pyridine (catalytic amount)
Anhydrous diethyl ether
Distillation apparatus
Procedure:
To a solution of tetrahydrofurfuryl alcohol (1.0 eq) in anhydrous diethyl ether, add a catalytic amount of pyridine.
Cool the mixture to 0 °C and add thionyl chloride (1.2 eq) dropwise.
After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.
Filter the reaction mixture to remove pyridinium hydrochloride.
Carefully wash the filtrate with saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
Purify the crude 2-(chloromethyl)tetrahydrofuran by vacuum distillation.
Part B: Nucleophilic Substitution
Materials:
2-(Chloromethyl)tetrahydrofuran (1.0 eq)
Isopropylamine (5.0 eq, large excess)
Ethanol
Potassium carbonate (K₂CO₃) (1.5 eq)
Reflux condenser
Separatory funnel
Rotary evaporator
Procedure:
In a round-bottom flask, dissolve 2-(chloromethyl)tetrahydrofuran (1.0 eq) in ethanol.
Add potassium carbonate (1.5 eq) and a large excess of isopropylamine (5.0 eq).
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
Remove the ethanol and excess isopropylamine under reduced pressure.
Dissolve the residue in dichloromethane and wash with water.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or vacuum distillation.
Workflow Visualization
Caption: Workflow for the nucleophilic substitution pathway.
Expected Outcomes and Performance
While this method is straightforward, achieving high yields of the desired secondary amine can be challenging due to the competing over-alkylation reaction.[11] By using a large excess of isopropylamine, the formation of the tertiary amine can be suppressed, but this can complicate purification. Yields for this type of reaction can be more variable, typically ranging from 40-60%. The need for a two-step synthesis (if the halo-derivative is not available) also adds to the overall time and complexity.
Comparative Analysis
The choice between these two pathways will depend on the specific requirements of the researcher, such as desired yield, purity, available starting materials, and scalability.
Metric
Pathway 1: Reductive Amination
Pathway 2: Nucleophilic Substitution
Number of Steps
1 (one-pot)
1-2 (depending on starting material availability)
Typical Yield (%)
70-90%
40-60%
Purity (%)
Generally high after purification
Moderate, potential for over-alkylation byproducts
Reaction Time (h)
6-8
12-24 (for substitution step)
Starting Materials
Tetrahydrofurfural, Isopropylamine
2-(Halomethyl)tetrahydrofuran, Isopropylamine
Reagent Stoichiometry
Near-stoichiometric amounts
Large excess of amine required
Safety & Environment
Use of sodium borohydride (flammable solid, reacts with water)
Use of thionyl chloride (corrosive), large excess of volatile amine
Scalability
Generally good
Can be challenging due to the need for a large excess of amine
Reproducibility and Quality Control: Analytical Validation
Regardless of the chosen synthesis pathway, rigorous analytical validation is essential to confirm the identity and purity of the final product.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The sample is vaporized and separated based on its boiling point and interaction with the GC column. The mass spectrometer then fragments the eluted compounds, providing a unique "fingerprint" for identification.[13] For amines, derivatization may be necessary to improve peak shape and thermal stability.[13][14]
Detailed Protocol:
Sample Preparation (Derivatization with Acetic Anhydride):
Dissolve a small amount of the synthesized amine in dichloromethane.
Add a slight excess of acetic anhydride and a catalytic amount of pyridine.
Stir at room temperature for 1 hour.
Wash the reaction mixture with water and then with a saturated sodium bicarbonate solution.
Dry the organic layer over anhydrous magnesium sulfate and dilute to an appropriate concentration for GC-MS analysis.
GC-MS Instrumentation and Conditions:
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for 2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-15 °C/min.
Injector Temperature: 250 °C.
Carrier Gas: Helium at a constant flow rate.
MS Detector: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from m/z 40 to 400.
Data Analysis:
Identify the peak corresponding to the derivatized product.
Analyze the mass spectrum and compare it with expected fragmentation patterns.
Determine the purity of the sample by integrating the peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H NMR gives information about the number and types of protons and their neighboring atoms, while ¹³C NMR provides information about the carbon skeleton.[15][16]
Expected ¹H and ¹³C NMR Data for Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine:
¹H NMR:
Signals in the ~3.5-4.0 ppm range corresponding to the protons on the carbons adjacent to the oxygen in the tetrahydrofuran ring.
A multiplet around ~2.5-3.0 ppm for the CH proton of the isopropyl group.[17]
A doublet around ~1.0 ppm for the two methyl groups of the isopropyl group.
Signals for the CH₂ group connecting the ring to the nitrogen.
A broad singlet for the N-H proton.
¹³C NMR:
Signals in the ~60-70 ppm range for the carbons adjacent to the oxygen in the tetrahydrofuran ring.[18]
A signal around ~50 ppm for the CH carbon of the isopropyl group.
Signals for the CH₂ carbons of the ring and the side chain.
A signal around ~20 ppm for the methyl carbons of the isopropyl group.
Conclusion and Recommendations
Both reductive amination and nucleophilic substitution are viable pathways for the synthesis of Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine.
Pathway 1 (Reductive Amination) is recommended for its higher yields, operational simplicity (one-pot), and better atom economy. It is likely the more reproducible and scalable method, making it suitable for both initial research and larger-scale production.
Pathway 2 (Nucleophilic Substitution) can also be employed, especially if the halo-derivative is readily available. However, researchers must be mindful of the potential for over-alkylation and the need for a large excess of the starting amine, which can complicate the process and reduce the overall efficiency.
Ultimately, the choice of synthesis pathway should be guided by a thorough evaluation of the factors outlined in this guide, ensuring the production of high-quality, reproducible material for downstream applications in drug discovery and development.
References
BenchChem. (2025). Application Notes and Protocols for GC-MS Analysis of Secondary Amines.
PubMed. (n.d.). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids.
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
Organic Chemistry Portal. (n.d.).
Transtutors. (n.d.).
ResearchGate. (n.d.). Scheme 4. Proposed mechanistic sequence for nucleophilic substitution of primary amines 1 or 5 with alkyl halides 2.
ResearchGate. (2023).
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477.
BenchChem. (2025).
ChemRxiv. (n.d.).
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
University of Calgary. (n.d.).
Der Pharma Chemica. (2015).
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
Chemistry LibreTexts. (2022). 4.17: Nucleophilic Substitution in Synthesis- Amines.
ACS Publications. (2006).
Google Patents. (n.d.).
ResearchGate. (n.d.). Conversion of furfural to tetrahydrofuran-derived secondary amines under mild conditions | Request PDF.
SciSpace. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and.
The Royal Society of Chemistry. (n.d.).
National Institutes of Health. (n.d.).
ACS Publications. (2011).
ACS Publications. (2014). 13C and 15N NMR Characterization of Amine Reactivity and Solvent Effects in CO2 Capture.
A Comparative Guide to the Catalytic Efficacy of Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine Ligands in Suzuki Coupling
Abstract The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, indispensable for the construction of carbon-carbon bonds in academic and industrial settings, particu...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, indispensable for the construction of carbon-carbon bonds in academic and industrial settings, particularly in pharmaceutical development.[1][2] The efficacy of this transformation is profoundly dependent on the nature of the ligand coordinating to the palladium center, which governs catalyst stability, activity, and substrate scope.[3] While sterically hindered, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have become the gold standard, their cost and air-sensitivity can be prohibitive.[1][4] This guide presents a comparative analysis of a structurally simpler, more accessible amine-based ligand, Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine, as a potential alternative. We will dissect its hypothesized catalytic performance in the context of established ligand systems, grounded in the fundamental principles of the Suzuki-Miyaura catalytic cycle, and provide a comprehensive experimental protocol for its validation.
The Suzuki-Miyaura Catalytic Cycle: The Ligand's Pivotal Role
Understanding the catalytic cycle is paramount to appreciating the function of any ligand. The process is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The ligand (L) influences the kinetics and efficiency of each of these elementary steps.
Oxidative Addition: An aryl halide (Ar-X) adds to the active Pd(0)L_n species, forming a Pd(II) intermediate. Electron-rich ligands enhance the electron density on the palladium center, facilitating this step, which is often rate-limiting, especially for less reactive aryl chlorides.[1][5]
Transmetalation: The organoboron reagent (Ar'-B(OR)₂) transfers its organic group to the palladium center, a step activated by a base. The precise mechanism is complex, but it is believed that bulky ligands can promote the formation of coordinatively unsaturated palladium species that facilitate the approach of the boronate complex.[6]
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the catalytically active Pd(0)L_n species. Steric bulk on the ligand is thought to accelerate this final step by inducing strain in the intermediate complex.[6][7]
Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Incumbents: A Look at High-Performance Ligand Classes
To objectively evaluate a new ligand, we must compare it to established, high-performing alternatives.
Bulky, Electron-Rich Monodentate Phosphines: This class, exemplified by the Buchwald dialkylbiarylphosphine ligands (e.g., SPhos, XPhos), has revolutionized Suzuki coupling.[4] Their significant steric bulk and strong σ-donating character promote the formation of highly reactive, monoligated L-Pd(0) species, which are crucial for efficient oxidative addition and reductive elimination.[4][6] These ligands have expanded the substrate scope to include previously challenging partners like unactivated aryl chlorides and sterically hindered substrates.[4]
N-Heterocyclic Carbenes (NHCs): NHCs are powerful σ-donating ligands that form very stable bonds with palladium.[1] This stability makes them robust and resistant to degradation under harsh reaction conditions. Their strong electron-donating ability is often superior to that of phosphines, making them highly effective for activating challenging substrates.[1]
A New Contender: Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine
Simple amines have been shown to be effective and inexpensive ligands in palladium-catalyzed coupling reactions, offering a practical alternative to more complex systems.[8][9] We hypothesize that Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine combines several structurally advantageous features:
Steric Bulk: The isopropyl group provides moderate steric hindrance near the coordinating nitrogen atom, which can facilitate reductive elimination.
Electron-Donating Nitrogen: The amine nitrogen is a good σ-donor, which can increase the electron density at the palladium center to promote oxidative addition.
Potential Hemilability: The oxygen atom within the tetrahydrofuran (THF) ring is a potential secondary, weakly coordinating site. This "hemilabile" character could play a role in stabilizing the catalyst at certain stages of the cycle while dissociating easily to open a coordination site for incoming substrates.
Caption: Structure of Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine with key features highlighted.
Comparative Performance Analysis
The true measure of a ligand is its performance across several key metrics. The following table provides a comparative guide, contrasting our hypothesized performance of the amine ligand against two well-established phosphine ligands based on general principles reported in the literature.
To move from hypothesis to data, a robust screening protocol is essential. This workflow is designed to provide a clear, reproducible method for evaluating the catalytic efficacy of the target amine ligand in a model Suzuki-Miyaura reaction.
Caption: A typical experimental workflow for screening a novel ligand in Suzuki coupling.
Detailed Step-by-Step Methodology
Model Reaction: Coupling of 4-bromoacetophenone with phenylboronic acid.
Standard glassware (Schlenk flask, condenser, etc.)
Magnetic stirrer and hotplate
Procedure:
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromoacetophenone (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
Catalyst Pre-formation (Optional but Recommended): In a separate small vial under an inert atmosphere, dissolve Pd(OAc)₂ (0.02 mmol, 2 mol%) and the amine ligand (0.04 mmol, 4 mol%, L:Pd ratio of 2:1) in 2 mL of the anhydrous solvent. Stir for 10-15 minutes at room temperature. The solution may change color, indicating complex formation.
Reaction Initiation: Using a syringe, add the pre-formed catalyst solution to the Schlenk flask containing the reagents. Rinse the vial with an additional 3 mL of solvent and add it to the reaction flask to ensure complete transfer.
Heating and Monitoring: Equip the flask with a condenser (under inert gas) and immerse it in a preheated oil bath at 100 °C. Stir the mixture vigorously. Monitor the reaction's progress by taking small aliquots periodically and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Workup: Once the starting material is consumed (typically 4-24 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
Purification and Analysis: Purify the crude residue by flash column chromatography on silica gel to obtain the pure biaryl product. Characterize the product (e.g., via NMR) and determine the isolated yield.
Conclusion and Future Outlook
While high-performance phosphine and NHC ligands rightfully dominate the field of Suzuki-Miyaura cross-coupling, there is a persistent need for simpler, more economical, and robust alternatives. Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine presents an intriguing structural motif that balances moderate steric bulk with the potential for hemilabile coordination. Based on established principles, it is hypothesized to be a competent ligand, particularly for non-challenging substrates, offering significant advantages in cost and handling.
The true catalytic efficacy, however, can only be determined through empirical validation. The provided experimental protocol offers a clear and reliable pathway for researchers to screen this ligand and compare its performance directly against established systems. Such investigations are crucial for expanding the toolbox of synthetic chemists and developing more sustainable and cost-effective catalytic processes.
Title: Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. Source: PMC (PubMed Central). URL: [Link]
Title: TBAF-Assisted Palladium-Catalyzed Suzuki Reaction in Water Under the Ligand and Base-Free Conditions. Source: ResearchGate. URL: [Link]
Title: Amines as the ligands for palladium-catalyzed coupling reactions. Source: ResearchGate. URL: [Link]
Title: Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. Source: The Journal of Organic Chemistry - ACS Publications. URL: [Link]
Title: Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. Source: ACS Publications. URL: [Link]
Title: Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Source: PMC (PubMed Central). URL: [Link]
Title: Comparison of monophosphine and bisphosphine precatalysts for Ni-catalyzed Suzuki-Miyaura cross-coupling: understanding the role of ligation state in catalysis. Source: ResearchGate. URL: [Link]
Title: Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Source: Organic Chemistry Frontiers (RSC Publishing). URL: [Link]
A Researcher's Guide to the Safe Disposal of Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of your work, from experimentation to disposal, is conducted with the highest standards of safety and scientific...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of your work, from experimentation to disposal, is conducted with the highest standards of safety and scientific integrity. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible research. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine, grounded in established safety principles and regulatory compliance.
The unique structure of this compound—combining a basic amine, a flammable isopropyl group, and a peroxide-forming tetrahydrofuran (THF) moiety—necessitates a multi-faceted approach to its disposal. Failure to address each of these characteristics can lead to dangerous chemical reactions, environmental contamination, and regulatory non-compliance.
Part 1: Core Hazard Profile & Pre-Disposal Safety
Understanding the inherent hazards of a chemical is the foundation of its safe handling and disposal. The disposal protocol for Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine is dictated by three primary risk factors: its flammability, its basicity, and the propensity of its THF component to form explosive peroxides.
Key Chemical Hazards:
Flammability: The presence of the isopropyl and THF groups renders the compound a flammable liquid.[1] Vapors can form explosive mixtures with air and may travel to an ignition source. Therefore, all handling and storage must be conducted away from heat, sparks, and open flames.[1][2][3][4]
Corrosivity (Basicity): As an amine, this compound is a base.[5][6] It will react, often exothermically, with acids. Accidental mixing with acidic waste streams can cause a violent reaction, leading to heat generation, gas evolution, and potential container pressurization.[7][8][9]
Peroxide Formation: The tetrahydrofuran ring is susceptible to the formation of unstable and potentially explosive peroxide crystals upon exposure to air and light, particularly during prolonged storage.[2][3][4][10][11] This is a critical consideration for both the parent chemical and its waste. Containers must be dated upon opening and waste should not be stored for extended periods.[2][3][4]
Irritation: The compound is expected to be a skin and serious eye irritant, and may cause respiratory tract irritation upon inhalation.[1][12]
Essential Safety & Handling Data
The following table summarizes the critical safety information based on analogous chemical structures. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate information.
Hazard Parameter
Value/Classification
Rationale & Handling Implications
GHS Classification
Flammable Liquid (Category 3), Skin Irritant (Category 2), Serious Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3)[1]
Dictates the need for storage in a flammable-rated cabinet, segregation from ignition sources, and mandatory use of PPE.
Peroxide Formation
Potential to form explosive peroxides upon exposure to air.[2][11]
Containers must be dated upon receipt and opening. Waste should be disposed of promptly and not stored for long durations.
Part 2: The Disposal Workflow: A Step-by-Step Protocol
This workflow is designed to be a self-validating system, ensuring that each step logically follows from safety and regulatory principles.
Step 1: Segregation at the Point of Generation
The moment Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine or a solution containing it is deemed waste, it must be handled as hazardous chemical waste.
Action: Immediately designate a specific, labeled waste container for this material.
Causality: Do not mix this waste with other streams. Specifically, it must be segregated as an organic base (amine) .[5][6] Mixing it with acidic waste can cause a violent reaction, and mixing with oxidizers presents a fire or explosion hazard.[8][9] It is forbidden to dispose of this chemical via sanitary sewer (down the drain) or as general solid garbage.[5][6]
Step 2: Container Selection and Handling
The integrity of the waste container is paramount to preventing leaks and reactions.
Action: Select a chemically compatible container, typically a glass bottle or a high-density polyethylene (HDPE) jug, that is in good condition with a tightly sealing screw cap.[6][8]
Causality: The container must not be reactive with the amine or any solvents present. Fill the container to no more than 70-80% of its total capacity .[5][9] This headspace is critical to safely accommodate vapor expansion due to temperature fluctuations, preventing a dangerous pressure buildup.
Step 3: Accurate and Complete Labeling
Your waste label is the primary communication tool for safety and compliance, informing everyone from your lab colleagues to the final disposal technicians.
Action: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added. The label must include:
The words "Hazardous Waste."
The full chemical name: "Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine".
List all other components in the waste, including solvents and reactants, with estimated percentages.
The specific hazard characteristics: "Flammable," "Corrosive (Base)," "Peroxide-Former."
Causality: Inaccurate labeling is a primary cause of laboratory accidents. It can lead to the improper consolidation of incompatible wastes by disposal personnel, a risk that this step is designed to eliminate.
Step 4: Temporary On-Site Storage
Proper temporary storage minimizes risks within the laboratory before collection.
Action: Keep the sealed waste container in a designated satellite accumulation area. This area should be in a well-ventilated location, such as a chemical fume hood or a ventilated cabinet.[2] The container must be stored in secondary containment (e.g., a plastic tub) to contain any potential leaks.
Causality: Storing flammable and corrosive waste in a controlled, ventilated area away from heat sources and general laboratory traffic is a core safety requirement mandated by organizations like OSHA.[2] Secondary containment ensures that a container failure does not result in a large, uncontrolled spill.
Step 5: Arranging for Final Disposal
The final step is the transfer of custody to trained professionals.
Action: Follow your institution's specific procedures for chemical waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) office to schedule a collection by a licensed hazardous waste contractor.[9]
Causality: Disposal of hazardous waste is a highly regulated process. Licensed contractors have the equipment and permits to transport and dispose of chemicals like Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine, typically via high-temperature incineration, in accordance with EPA and local regulations.[7][9][13]
Disposal Decision Workflow
The following diagram illustrates the logical flow for making disposal decisions for this chemical.
Caption: Decision workflow for the safe disposal of amine-based chemical waste.
Part 3: Emergency Procedures for Spills
In the event of a spill, a prepared and immediate response is critical to mitigating harm.
Small Spills (<100 mL): If you are trained and it is safe to do so, confine the spill using an absorbent material from a chemical spill kit.
Alert personnel in the immediate area.
Ensure the area is well-ventilated and eliminate all ignition sources.[14]
Wearing appropriate PPE (goggles, lab coat, gloves), cover the spill with a chemical absorbent suitable for flammable liquids.
Collect the contaminated absorbent using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[1]
Clean the spill area as directed by your institution's EHS guidelines.
Large Spills (>100 mL) or Spills of Unknown Volume:
Evacuate the immediate area.
Alert nearby personnel and your laboratory supervisor.
If there is a fire or medical emergency, call emergency services immediately.
Contact your institution's EHS emergency line for professional cleanup and response.[14]
Do not attempt to clean up a large spill yourself.
By adhering to this comprehensive guide, you ensure that your critical research is complemented by a deep commitment to safety, responsibility, and scientific excellence.
References
University of Toronto Scarborough, "Hazardous Chemical Waste Disposal Section 7," [Link]
University of Toronto, "HANDLING PROCEDURES FOR CHEMICAL WASTES," [Link]
U.S. Environmental Protection Agency, "Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds," [Link]
University of Toronto, "Chemical Waste Disposal - Environmental Health & Safety," [Link]
Occupational Safety and Health Administration (OSHA), "Standard for exposure to tetrahydrofuran," [Link]
Government of Canada, "Cross-border Movement of Hazardous Waste and Hazardous Recyclable Materials Regulations: Guide," [Link]
Personal protective equipment for handling Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine
As a Senior Application Scientist, I have observed that the safe handling of complex organic building blocks requires more than just reading a Safety Data Sheet (SDS); it requires a mechanistic understanding of the molec...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I have observed that the safe handling of complex organic building blocks requires more than just reading a Safety Data Sheet (SDS); it requires a mechanistic understanding of the molecule's behavior. Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine (CAS: 5064-46-0) is a highly versatile secondary amine utilized extensively in drug development and organic synthesis.
However, its dual functionality—a basic secondary amine paired with a cyclic ether (tetrahydrofuran derivative)—creates a unique matrix of permeation, reactivity, and toxicity hazards. This guide provides a field-proven, self-validating operational protocol to ensure absolute safety during handling, dispensing, and disposal.
Mechanistic Hazard Analysis: The "Why" Behind the Danger
To select the correct Personal Protective Equipment (PPE) and operational controls, we must first understand the chemical causality of the hazards presented by Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine[1]:
Corrosivity via Saponification: As a basic secondary amine, this compound is a severe skin and eye irritant (H315, H319)[1]. Mechanistically, aliphatic amines rapidly saponify the fatty acids within cellular membranes. Unlike acid burns that coagulate proteins and form a protective eschar, amine burns cause liquefaction necrosis, allowing the chemical to penetrate deeper into tissues if not immediately neutralized and flushed.
The Nitrosamine Threat: A critical, often overlooked hazard of secondary amines is their propensity to react with nitrosating agents (such as nitrites or nitrous acid) to form N-nitrosamines[2]. N-nitrosamines are insidious, potent carcinogens. Segregation of this chemical from nitrogen oxides and nitrites in the laboratory is a non-negotiable safety parameter.
Solvent Permeability (The THF Factor): The tetrahydrofuran (THF) moiety significantly enhances the molecule's lipid solubility. This cyclic ether structure acts as an aggressive solvent that rapidly swells and degrades standard elastomeric PPE (like standard nitrile or latex), rendering typical lab gloves useless during prolonged contact.
Flammability & Carbamate Formation: Similar to its primary amine analogs, this compound is a flammable liquid and is highly hygroscopic and air-sensitive[3]. Upon exposure to ambient air, the amine absorbs atmospheric carbon dioxide (CO₂) to form insoluble carbamate salts, which can clog syringe needles and Schlenk lines, creating pressure hazards.
Quantitative PPE Selection Matrix
Based on the permeation mechanics of cyclic ethers and basic amines, standard laboratory PPE is insufficient. The following table summarizes the mandatory quantitative and qualitative PPE requirements for handling this substance[3],.
PPE Category
Recommended Material / Specification
Mechanistic Rationale
Est. Breakthrough Time
Hand Protection (Primary)
Butyl Rubber (0.3 mm minimum)
Butyl rubber provides superior resistance to the aggressive solvation power of the THF moiety and the basicity of the amine.
> 480 minutes
Hand Protection (Splash)
Nitrile (0.1 mm)
Warning: Rapidly degraded by cyclic ethers. Only suitable for incidental splash protection. Must be removed immediately upon contact.
< 10 minutes
Eye/Face Protection
Indirect Vented Goggles + Face Shield
Prevents vapor accumulation; face shield protects against saponifying liquid splashes that cause permanent corneal damage.
N/A
Respiratory Protection
NIOSH ABEK Cartridge (Organic Vapor/Amine)
ABEK filters contain specialized sorbents that neutralize both organic vapors and basic amine gases.
Self-Validating Standard Operating Procedure (SOP)
Do not treat this chemical as a standard solvent. The following step-by-step methodology ensures a closed-loop, self-validating safety system[4],[5].
Phase I: Preparation and Dispensing
Environmental Purge: Conduct all operations inside a certified fume hood. Purge the receiving flask with an inert gas (Nitrogen or Argon) to displace oxygen and CO₂, preventing both flammability risks and carbamate salt precipitation[3].
PPE Verification: Don Butyl rubber gloves over standard nitrile inner gloves. Inspect the Butyl gloves for micro-tears using the inflation method before handling the reagent.
Inert Transfer: Use a glass syringe with a Luer-lock stainless steel needle or a dedicated Schlenk line. Causality: Avoid plastic syringes with rubber plungers, as the THF moiety will swell the rubber, causing the plunger to seize and potentially spray the corrosive amine under pressure.
Phase II: Decontamination and Validation
Tool Quenching: Immediately rinse all syringes, spatulas, and glassware with a dilute, weak acid (e.g., 5% citric acid or 1M HCl) to protonate the amine, rendering it water-soluble and non-volatile, followed by a copious water rinse.
Self-Validating Surface Check: To ensure the workspace is fully decontaminated, swab the fume hood surface with a moistened pH indicator strip.
Validation: A pH > 8 indicates residual amine presence, requiring a secondary wash with citric acid. The system validates itself as safe only when the final pH swab returns to a neutral pH of 7.
Spill Response & Waste Segregation Plan
In the event of a spill, standard solvent response protocols are dangerous.
Spill Mitigation: Do NOT use combustible absorbents like sawdust, which can ignite in the presence of reactive amines[6]. Evacuate personnel without respiratory protection. Cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand[6]. Carefully neutralize the absorbed mass with a dilute acid before sweeping it into a hazardous waste container using non-sparking tools[5].
Waste Segregation: Dispose of Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine in a dedicated "Basic Organic Waste" container. Critical Causality: Never mix amine waste with halogenated solvents (e.g., dichloromethane), as this will trigger a highly exothermic alkylation reaction (Menshutkin reaction) that can pressurize and rupture the waste carboy. Ensure strict isolation from oxidizing agents and nitrites to prevent carcinogenic nitrosamine formation[2].
Operational Safety Workflow
Figure 1: Operational safety and spill response workflow for handling Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine.
References
ChemTel / Epoplex. "Material Safety Data Sheet (Spill Response for Amines)." Available at: [Link]
NAPA Auto Parts. "SAFETY DATA SHEET (Cyclic Secondary Amine Handling & Non-Sparking Tools)." Available at:[Link]